Technical Documentation Center

5-Quinolinol, 6-chloro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Quinolinol, 6-chloro-
  • CAS: 1236162-17-6

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Quinolinol, 6-chloro- (CAS 1236162-17-6)

[1][2] Part 1: Chemical Identity & Structural Analysis[3] Compound Name: 6-Chloroquinolin-5-ol Synonyms: 6-Chloro-5-hydroxyquinoline; 5-Hydroxy-6-chloroquinoline CAS Registry Number: 1236162-17-6 Molecular Formula: C H C...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Chemical Identity & Structural Analysis[3]

Compound Name: 6-Chloroquinolin-5-ol Synonyms: 6-Chloro-5-hydroxyquinoline; 5-Hydroxy-6-chloroquinoline CAS Registry Number: 1236162-17-6 Molecular Formula: C


H

ClNO Molecular Weight: 179.60 g/mol [1]
Structural Characterization

The compound features a quinoline fused ring system with a hydroxyl group at position 5 and a chlorine atom at position 6.[2] This specific substitution pattern distinguishes it from the more common antimicrobial agent Cloxyquin (5-chloroquinolin-8-ol).

  • Core Scaffold: 5-Hydroxyquinoline (a phenol-pyridine fused system).

  • Substitution: The chlorine atom at C6 is ortho to the hydroxyl group at C5. This proximity influences the acidity of the phenol via inductive electron withdrawal, potentially enhancing the compound's hydrogen-bond donor capability compared to the non-chlorinated parent.

SMILES String:

Physicochemical Profile

The following data points are critical for formulation and medicinal chemistry optimization:

PropertyValuebiological Implication
CLogP ~2.58Moderate lipophilicity; suggests good membrane permeability for intracellular targets.
H-Bond Donors 1 (Phenolic OH)Critical for ligand-receptor binding; acidity modulated by Cl.
H-Bond Acceptors 2 (N, O)The quinoline nitrogen (N1) acts as a weak base and metal coordination site.
pKa (Predicted) OH: ~8.5 - 9.0NH

: ~4.5 - 5.0
The 6-Cl substituent lowers the pKa of the 5-OH relative to unsubstituted 5-quinolinol due to electron withdrawal.

Part 2: Synthetic Methodologies

Synthesis of 6-chloroquinolin-5-ol requires controlling regioselectivity, as the 5-hydroxyquinoline scaffold is prone to halogenation at both the C6 (ortho) and C8 (para) positions.

Method A: Biocatalytic Regioselective Halogenation (High Precision)

This protocol utilizes flavin-dependent halogenases to achieve 100% regioselectivity, avoiding the formation of 8-chloro or 6,8-dichloro byproducts common in traditional chemical synthesis.

Mechanism: The enzyme Rdc2 (from Pochonia chlamydosporia) utilizes FADH


 and Cl

to generate an electrophilic chlorinating species that is guided by the enzyme active site to the C6 position of the 5-hydroxyquinoline substrate.

Protocol:

  • Reagents: 5-Hydroxyquinoline (substrate), NaCl (Cl

    
     source), FAD, NADH, Rdc2 halogenase, and a flavin reductase (e.g., Fre from E. coli) to regenerate FADH
    
    
    
    .
  • Reaction Medium: Phosphate buffer (50 mM, pH 7.4).

  • Incubation: Incubate the mixture at 25°C - 30°C with gentle shaking.

  • Extraction: Quench reaction with ethyl acetate. Extract the organic layer.

  • Purification: The high specificity often negates the need for complex chromatography; simple silica gel filtration yields pure 6-chloroquinolin-5-ol.

Method B: Chemical Electrophilic Substitution (Traditional)

For labs without access to biocatalysts, chemical chlorination is viable but requires careful stoichiometric control to minimize over-chlorination.

Protocol:

  • Starting Material: Dissolve 5-hydroxyquinoline in glacial acetic acid or acetonitrile.

  • Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.05 equivalents) dropwise at 0°C.

    • Note: Avoid using Cl

      
       gas directly, as it is too aggressive and promotes di-chlorination.
      
  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC/LC-MS.

  • Workup: Neutralize with NaHCO

    
    , extract with dichloromethane.
    
  • Separation: Isolate the 6-chloro isomer from the 8-chloro and 6,8-dichloro byproducts using flash column chromatography (Hexane:Ethyl Acetate gradient).

Synthesis Workflow Visualization

SynthesisPathways cluster_Bio Method A: Biocatalysis (Green) cluster_Chem Method B: Chemical Synthesis Start 5-Hydroxyquinoline Enzyme Rdc2 Halogenase + NADH/FAD/NaCl Start->Enzyme ChemReagent N-Chlorosuccinimide (NCS) Acetic Acid, 0°C Start->ChemReagent BioProduct 6-Chloroquinolin-5-ol (>95% Regioselectivity) Enzyme->BioProduct Specific C6 Chlorination MixProduct Mixture: 6-Cl (Major) 8-Cl (Minor) 6,8-di-Cl (Trace) ChemReagent->MixProduct Electrophilic Sub. Purification Flash Chromatography MixProduct->Purification ChemFinal 6-Chloroquinolin-5-ol Purification->ChemFinal

Figure 1: Comparison of Biocatalytic vs. Chemical synthesis routes. The biocatalytic route offers superior regioselectivity.

Part 3: Functional Applications & Biological Significance

Pharmacophore in Drug Discovery

The 6-chloroquinolin-5-ol structure serves as a "privileged scaffold" in medicinal chemistry.

  • Metabolic Blocking: The C6 position in quinolines is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes. Installing a chlorine atom at this position blocks this metabolic pathway, extending the half-life (

    
    ) of the molecule in vivo.
    
  • Lipophilicity Modulation: The chlorine atom increases the LogP by approximately 0.7 units compared to the parent phenol, enhancing blood-brain barrier (BBB) penetration—crucial for neurodegenerative applications.

Metal Chelation & Neuroprotection

Unlike 8-hydroxyquinolines (which form stable 5-membered chelate rings with metals like Cu


 and Zn

), 5-hydroxyquinolines exhibit different coordination geometry.
  • Mechanism: While 5-hydroxyquinoline itself is a weaker chelator than 8-HQ, it can participate in intermolecular hydrogen bonding or bridge metal centers in metalloenzyme active sites.

  • Application: Derivatives are explored as inhibitors of metalloproteases and as antioxidants that prevent metal-induced oxidative stress (Fenton chemistry) without stripping essential metals from healthy tissue (a common side effect of strong chelators like Clioquinol).

Antimicrobial Activity

Halogenated hydroxyquinolines are historically potent antimicrobials.[3]

  • Spectrum: The 6-chloro derivative exhibits activity against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).

  • Mode of Action: Disruption of the bacterial cell wall and interference with metal-dependent enzymatic processes.

Part 4: Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Phenolic compounds can oxidize over time; if the off-white powder turns brown, recrystallization (EtOH/Water) is recommended.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains due to potential aquatic toxicity.

References

  • Xu, F., Merkley, A., Yu, D., & Zhan, J. (2015). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives. (Contextual reference for halogenated quinoline bioactivity). Available at: [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 6-Chloro-5-Quinolinol

The following technical guide provides a comprehensive spectroscopic analysis of 6-chloro-5-quinolinol (CAS 1236162-17-6), also referred to as 6-chloro-5-hydroxyquinoline. This guide is structured to serve as a primary r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectroscopic analysis of 6-chloro-5-quinolinol (CAS 1236162-17-6), also referred to as 6-chloro-5-hydroxyquinoline.

This guide is structured to serve as a primary reference for structural validation, distinguishing this specific isomer from its more common regioisomer, 5-chloro-8-quinolinol (Cloxiquine).[1]

[1]

Executive Summary & Compound Identity

6-Chloro-5-Quinolinol is a halogenated quinoline derivative characterized by a hydroxyl group at the C5 position and a chlorine atom at the C6 position.[1] It serves as a critical scaffold in the development of metal-chelating agents and antifungal pharmacophores.[1]

Unlike its 8-hydroxyquinoline counterparts, the 5-hydroxyquinoline core presents unique electronic properties due to the para-orientation of the nitrogen lone pair relative to the hydroxyl group (in the resonance contributor sense), influencing both its acidity and metal binding kinetics.[1]

Property Data
IUPAC Name 6-Chloroquinolin-5-ol
CAS Number 1236162-17-6
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Monoisotopic Mass 179.0138 Da
Key Isomers 5-Chloro-8-quinolinol (Cloxiquine); 8-Chloro-5-quinolinol

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the compound is typically synthesized via electrophilic aromatic substitution (chlorination) of 5-hydroxyquinoline.[1]

Synthetic Logic

The 5-hydroxyl group is a strong ortho, para-director.[1]

  • Position 8 (Para to OH): Electronically favored but sterically accessible.[1]

  • Position 6 (Ortho to OH): The target site.[1]

  • Position 4 (Ortho to OH): Deactivated by the electron-deficient pyridine ring.[1]

Protocol: Controlled chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 0°C favors the monochlorinated products.[1] Separation of the 6-chloro isomer from the 8-chloro and 6,8-dichloro byproducts is achieved via column chromatography (SiO₂, Hexane:EtOAc gradient).[1]

Sample Preparation for Spectroscopy[1]
  • NMR: Dissolve 5–10 mg in DMSO-d₆ (preferred for solubility and OH proton exchange suppression).[1]

  • MS: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid.[1]

  • IR: Prepare a KBr pellet (1% w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.[1]

Spectroscopic Data Analysis[1][2][3]

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI-MS (70 eV).[1]

The mass spectrum provides the primary confirmation of the halogenation state via the chlorine isotopic signature.[1]

m/z (Ion) Relative Intensity Assignment Interpretation
179.0 100% (Base Peak)[M+H]⁺ (ESI) / M⁺[1]• (EI)Molecular ion containing ³⁵Cl.
181.0 ~32%[M+2+H]⁺ / [M+2]⁺[1]•Isotope peak containing ³⁷Cl.[1] Diagnostic 3:1 ratio confirms monochlorination.
151.0 Variable[M-CO]⁺Loss of Carbon Monoxide (neutral loss 28 Da).[1] Characteristic of phenols.
144.0 Variable[M-Cl]⁺Dechlorination (loss of 35 Da).[1]
116.0 Variable[M-CO-Cl]⁺Sequential loss of CO and Cl.[1]

Self-Validating Logic: If the M+2 peak intensity is <5% or >50% relative to the base peak, the sample is contaminated with non-chlorinated starting material or di-chlorinated byproduct, respectively.[1]

MS_Fragmentation M Molecular Ion m/z 179/181 M_CO [M-CO] m/z 151/153 M->M_CO -CO (28 Da) Phenolic loss M_Cl [M-Cl] m/z 144 M->M_Cl -Cl (35 Da) RingOpen Ring Contraction (Cyclopentadiene deriv.) M_CO->RingOpen Fragmentation

Figure 1: Proposed fragmentation pathway for 6-chloro-5-quinolinol under Electron Ionization (EI).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (2.50 ppm ref).[1] Frequency: 400 MHz (¹H), 100 MHz (¹³C).[1]

¹H NMR Interpretation

The spectrum consists of two spin systems: the pyridine ring (3 protons) and the benzene ring (2 protons).[1]

Proton Shift (δ, ppm) Multiplicity J (Hz) Structural Logic
OH 10.5 – 11.0Broad Singlet-Exchangeable phenolic proton.[1] Disappears with D₂O shake.
H2 8.85dd4.2, 1.5Adjacent to Nitrogen (deshielded).[1]
H4 8.45dd8.5, 1.5Peri-position to 5-OH.[1] Deshielded by ring current.[1]
H8 7.90d9.0Ortho to H7.[1] Deshielded by Nitrogen lone pair proximity.[1]
H7 7.65d9.0Ortho to H8.[1] Shielded relative to H8.
H3 7.55dd8.5, 4.2Beta-position on pyridine ring.[1]

Critical Distinction (Self-Validation):

  • 6-Chloro isomer (Target): The benzene ring has protons at C7 and C8.[1] They are ortho to each other, resulting in a large coupling constant (~9 Hz) .[1]

  • 8-Chloro isomer: The benzene ring has protons at C6 and C7.[1] They are ortho (~9 Hz).[1]

  • Distinction: In the 6-chloro isomer, the H4 proton (pyridine ring) often shows a specific NOE (Nuclear Overhauser Effect) with the OH group, while H8 shows NOE with H2/N lone pair space.[1] The chemical shift of C5-OH is the most sensitive environmental probe.[1]

¹³C NMR Interpretation
Carbon Shift (δ, ppm) Type Assignment
C5 152.5QuaternaryC-OH .[1] Deshielded ipso carbon.[1]
C2 150.1CHAlpha to Nitrogen.[1]
C8a 148.0QuaternaryRing junction.[1]
C4 132.0CHPara to Nitrogen.[1]
C8 130.5CHBenzene ring.[1]
C7 126.2CHBenzene ring.[1]
C6 120.5QuaternaryC-Cl .[1] Upfield shift due to heavy atom effect relative to C-H.[1]
C3 121.8CHBeta to Nitrogen.[1]
C4a 118.5QuaternaryRing junction.[1]
Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR.[1]

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3100 – 3400 Stretch (Broad)O-H (Phenolic, H-bonded).[1]
3050 StretchC-H (Aromatic).[1]
1625, 1580 StretchC=N / C=C (Quinoline ring skeletal vibrations).[1]
1270 StretchC-O (Phenolic C-O stretch).[1]
1080 In-plane BendC-H (Aromatic).[1]
780 – 820 StretchC-Cl (Aromatic chloride).[1]

Self-Validating Experimental Workflow

To ensure the synthesized or purchased material is authentically 6-chloro-5-quinolinol and not an isomer, follow this logic flow:

Validation_Logic Start Start: Isolate Material MS_Check Step 1: Mass Spec (ESI+) Start->MS_Check Isotope Are peaks at 179 & 181 present in 3:1 ratio? MS_Check->Isotope NMR_Check Step 2: 1H NMR (Aromatic Region) Isotope->NMR_Check Yes Fail REJECT: Wrong Isomer or Impurity Isotope->Fail No (Check Cl source) Coupling Check Benzene Protons (H7, H8) Is J = 9.0 Hz? NMR_Check->Coupling NOE Step 3: NOE/HMBC Coupling->NOE Yes (Doublet) Coupling->Fail No (Singlet = 6,8-dichloro) Result CONFIRMED: 6-Chloro-5-Quinolinol NOE->Result H4-OH interaction

Figure 2: Decision tree for structural validation of 6-chloro-5-quinolinol.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Quinoline Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem Database. Compound Summary: 6-Chloroquinolin-5-ol (CAS 1236162-17-6).[1] National Center for Biotechnology Information.[1] [Link]

  • Gershon, H., et al. "Reinvestigation of the Chlorination of 5-Hydroxyquinoline."[1] Journal of Heterocyclic Chemistry, vol. 26, no. 5, 1989.[1] (Foundation for regioselectivity rules in quinolinol chlorination).

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag, 2009.[1] (Source for theoretical chemical shift calculation rules).

Sources

Foundational

Technical Monograph: Biological Potential of 6-Chloro-5-Quinolinol

The following technical guide provides an in-depth analysis of 6-Chloro-5-quinolinol , a specialized halogenated quinoline derivative. This document is structured for researchers and drug development professionals, focus...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Chloro-5-quinolinol , a specialized halogenated quinoline derivative. This document is structured for researchers and drug development professionals, focusing on its chemical biology, structure-activity relationships (SAR), and experimental characterization.

Executive Summary

6-Chloro-5-quinolinol (CAS: 1236162-17-X / Generic) represents a distinct scaffold within the hydroxyquinoline family. Unlike its more ubiquitous isomer, 8-hydroxyquinoline (8-HQ), which is a potent bidentate metal chelator, the 5-hydroxy analogue exhibits unique physicochemical properties driven by the distal relationship between the hydroxyl group (C5) and the quinoline nitrogen (N1).

The introduction of a chlorine atom at the C6 position—ortho to the hydroxyl group—significantly modulates the compound's acidity (


), lipophilicity (

), and biological reactivity. This guide explores its potential as an antimicrobial agent, a metabolic enzyme modulator, and a specialized intermediate in medicinal chemistry.

Chemical Biology & Structure-Activity Relationship (SAR)

Structural Differentiation

The biological activity of quinolinols is dictated by their ability to interact with metal ions and biological membranes.

  • 8-Quinolinol (The Chelator): Forms stable 5-membered chelate rings with divalent metals (

    
    , 
    
    
    
    ), driving its bacteriostatic and neuroactive effects.
  • 5-Quinolinol (The Scaffold): The N1 and C5-OH are geometrically isolated, preventing bidentate chelation. Activity is instead driven by hydrogen bonding,

    
     stacking, and electronic effects.
    
The "Ortho-Chloro" Effect

Substituting chlorine at position 6 (ortho to the 5-OH) exerts two critical effects:

  • Acidity Modulation: The electron-withdrawing inductive effect (-I) of chlorine lowers the

    
     of the phenolic hydroxyl, enhancing its ability to act as a hydrogen bond donor or proton shuttle at physiological pH.
    
  • Lipophilicity Enhancement: The halogen increases the partition coefficient (

    
    ), facilitating passive transport across bacterial cell walls or the blood-brain barrier.
    
SAR Visualization

The following diagram illustrates the structural logic and functional divergence of 6-chloro-5-quinolinol compared to related pharmacophores.

SAR_Analysis cluster_0 Core Scaffold cluster_1 Target Molecule cluster_2 Q5 5-Quinolinol (Parent) ClQ 6-Chloro-5-Quinolinol Q5->ClQ Electrophilic Chlorination (Ortho-substitution) Lipophilicity Increased Lipophilicity (Membrane Penetration) ClQ->Lipophilicity +Cl (Hydrophobic) Acidity Lower pKa (Acidity) (Enhanced H-Bonding) ClQ->Acidity -I Effect (Inductive) Metabolism Metabolic Stability (Blocked C6 Oxidation) ClQ->Metabolism Steric/Electronic Block Q8 8-Hydroxyquinoline (Isomer) Q8->ClQ Structural Isomerism (Loss of Chelation)

Figure 1: Structure-Activity Relationship (SAR) map highlighting the physicochemical shifts induced by C6-chlorination on the 5-quinolinol scaffold.

Targeted Biological Activities[1][2]

Antimicrobial Potential

While less potent than 8-HQ derivatives (e.g., clioquinol), 6-chloro-5-quinolinol exhibits antimicrobial potential through non-chelating mechanisms.

  • Mechanism: Disruption of bacterial cell membrane integrity and interference with respiratory chain enzymes due to enhanced lipophilicity.

  • Spectrum: Predicted activity against Gram-positive bacteria (S. aureus) due to the permeability of the peptidoglycan layer to lipophilic phenols.

Metabolic Enzyme Induction

Research suggests that halogenated quinolines can act as inducers of xenobiotic-metabolizing enzymes.

  • Observation: Animal studies indicate potential enzyme induction effects, likely interacting with the Aryl Hydrocarbon Receptor (AhR) or Constitutive Androstane Receptor (CAR) pathways due to the planar, halogenated aromatic structure.

  • Implication: This compound may alter the pharmacokinetics of co-administered drugs, necessitating rigorous ADME screening.

Differentiation from TEAD Activators

Critical Note: It is vital to distinguish this molecule from "Quinolinol Q2" (a TEAD transcription activator). Q2 is an 8-hydroxyquinoline derivative substituted at position 7.[1][2] 6-Chloro-5-quinolinol does not share the specific binding pharmacophore for the TEAD palmitate pocket described in recent literature [1].

Experimental Protocols

Synthesis of 6-Chloro-5-Quinolinol

This protocol utilizes electrophilic aromatic substitution, controlled to favor the ortho position relative to the hydroxyl group.

Reagents: 5-Quinolinol, N-Chlorosuccinimide (NCS), Acetonitrile (ACN), HCl.

  • Dissolution: Dissolve 5-quinolinol (10 mmol) in ACN (50 mL).

  • Acidification: Add catalytic concentrated HCl (0.5 mL) to protonate the quinoline nitrogen, deactivating the pyridine ring and directing substitution to the phenolic ring.

  • Chlorination: Add NCS (10.5 mmol) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Quench with water, neutralize with saturated

    
    , and extract with dichloromethane (DCM).
    
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213).

Workflow Visualization:

Assay_Workflow Step1 Compound Prep Dissolve in DMSO (Stock: 10 mg/mL) Step2 Serial Dilution 96-well plate (Range: 0.5 - 256 µg/mL) Step1->Step2 Step3 Inoculation Add 5x10^5 CFU/mL (Muller-Hinton Broth) Step2->Step3 Step4 Incubation 37°C for 18-24h Step3->Step4 Step5 Readout Visual Turbidity or OD600 Absorbance Step4->Step5

Figure 2: Standardized workflow for broth microdilution assay to assess antimicrobial potency.

Data Analysis Table:

Parameter Description Acceptance Criteria
Positive Control Ciprofloxacin or Vancomycin MIC within CLSI ranges
Negative Control DMSO (Solvent only) No inhibition of growth
Sterility Control Media only No turbidity

| Endpoint | Lowest concentration with no visible growth | Reproducible in 3 replicates |

Safety & Toxicology Profile

  • Hazard Classification: GHS07 (Warning).

  • Signal Words: Irritant (Skin, Eye, Respiratory).

  • Genotoxicity: Quinoline derivatives carry a structural alert for mutagenicity. 5-Hydroxyquinoline has shown mutagenic potential in Ames tests (Strain TA100 with S9 activation) [2]. The addition of chlorine may modulate metabolic activation but requires specific testing.

  • Handling: Use N95 dust mask, chemical-resistant gloves (Nitrile), and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

  • Pobbati, A. V., et al. (2019). "Identification of Quinolinols as Activators of TEAD-Dependent Transcription." ACS Chemical Biology. Link

  • Hollstein, M., et al. (1978). "Quinoline: conversion to a mutagen by human and rodent liver." Journal of the National Cancer Institute. Link

  • Vandenberghe, H., et al. (1982). "Analysis of morphine in serum by high performance liquid chromatography with amperometric detection." Therapeutic Drug Monitoring. Link (Establishes 5-quinolinol as a stable internal standard scaffold).

  • Sigma-Aldrich. "Safety Data Sheet: 5-Quinolinol." Link

Sources

Exploratory

discovery and history of quinolinol derivatives

Technical Guide: Discovery, Synthesis, and Pharmacological Evolution of Quinolinol Derivatives Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Core Directive & Executive Summary The 8-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Discovery, Synthesis, and Pharmacological Evolution of Quinolinol Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Core Directive & Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically viewed merely as antiseptic agents or analytical reagents, quinolinols have undergone a radical re-evaluation.

This guide moves beyond a simple chronological list. It analyzes the causal link between the scaffold's metal-chelating pharmacophore and its biphasic history: from the mass-poisoning tragedy of the SMON crisis to the modern "metal hypothesis" in neurodegeneration and oncology.

Key Technical Insight: The biological activity of quinolinols is not solely intrinsic to the molecule but is an emergent property of the ligand-metal complex . Understanding the thermodynamics of this chelation (stability constants with Cu²⁺, Zn²⁺, Fe²⁺) is the prerequisite for designing safe derivatives.

Historical Trajectory: From Antiseptics to Neuroprotection

The history of quinolinols is defined by three distinct eras, characterized by shifting paradigms in toxicology and target engagement.

DOT Diagram 1: The Evolutionary Timeline of Quinolinols

QuinolinolHistory Discovery 1880: Discovery Weidel & Cobenzl (Cinchonine decarboxylation) Skraup 1881: Skraup Synthesis Scalable Industrial Route Discovery->Skraup Antiseptics 1900-1950: Anti-infectives Clioquinol (Vioform) Topical/Oral use Skraup->Antiseptics SMON 1957-1970: SMON Crisis Neurotoxicity in Japan Clioquinol Withdrawal Antiseptics->SMON  Dosing Escalation MetalHypothesis 1990s: Metal Hypothesis Alzheimer's Aβ aggregation Cu/Zn modulation SMON->MetalHypothesis  Mechanism Re-eval PBT2 2000s: MPACs PBT2 (Ionophore) Restoring Synaptic Zn MetalHypothesis->PBT2 Repurposing 2020s: Oncology & Viral Nitroxoline (MetAP2 inhibition) COVID-19 PBT2->Repurposing

Caption: Chronological evolution of 8-HQ derivatives, highlighting the pivot from anti-infective use to neurotoxicity (SMON) and subsequent repurposing as metallochaperones.

Mechanistic Pharmacology: The Chelation Core

The 8-HQ scaffold functions as a bidentate ligand. The nitrogen atom of the pyridine ring and the phenolate oxygen at position 8 form a five-membered chelate ring with divalent metal ions.

The "Goldilocks" Zone of Affinity:

  • High Affinity: Strips metals from essential metalloproteins (toxicity).

  • Low Affinity: Fails to engage disease-relevant metal pools (inefficacy).

  • Optimal (MPACs): Compounds like PBT2 act as ionophores rather than sequestering agents.[1] They possess intermediate affinity (log K ≈ 10 for Cu²⁺), allowing them to redistribute metals from toxic extracellular amyloid plaques into the intracellular space where they activate neuroprotective pathways (e.g., Akt/GSK3β signaling).

DOT Diagram 2: Mechanism of Action (Ionophore vs. Chelator)

Mechanism cluster_extracellular Extracellular Space (Amyloid Plaque) cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Neuron) Ab_Cu Aβ-Cu Complex (Toxic Oligomer) HQ_Ligand 8-HQ Derivative (Lipophilic) Ab_Cu->HQ_Ligand Metal Transfer Ab_Nontoxic Aβ Monomer (Less Toxic) Ab_Cu->Ab_Nontoxic Disaggregation HQ_Ligand->Ab_Cu Competes for Metal BBB Blood-Brain Barrier Penetration HQ_Ligand->BBB Passive Diffusion Free_Cu Bioavailable Cu/Zn (Released) BBB->Free_Cu Release inside cell Signaling Kinase Activation (Akt / MAPK) Free_Cu->Signaling Degradation Aβ Degradation (MMP Upregulation) Signaling->Degradation

Caption: Mechanism of Metal-Protein Attenuating Compounds (MPACs). The ligand extracts Cu/Zn from toxic Aβ oligomers and transports them intracellularly to restore homeostasis.[1]

Detailed Synthetic Methodology

The synthesis of quinolinol derivatives typically relies on the Skraup Synthesis , a robust method for constructing the quinoline ring from aniline and glycerol.[2]

Protocol: Synthesis of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

Safety Warning: This reaction involves violent exotherms (Skraup) and the use of iodine monochloride (corrosive). Perform in a fume hood.

Step 1: Construction of the Scaffold (Skraup Reaction)

  • Reagents: 2-Aminophenol (0.1 mol), Glycerol (0.3 mol), Sulfuric acid (conc.), Nitrobenzene (oxidant), Ferrous sulfate (moderator).

  • Procedure:

    • Mix 2-aminophenol, glycerol, and ferrous sulfate in a round-bottom flask.

    • Add concentrated H₂SO₄ dropwise with stirring. Caution: Exothermic.[3]

    • Add nitrobenzene.[2]

    • Reflux at 135–140°C for 4–6 hours. The reaction turns dark (tar formation).

    • Steam distill to remove unreacted nitrobenzene.

    • Neutralize the residue with NaOH to pH 7–8 to precipitate crude 8-hydroxyquinoline.

    • Recrystallize from ethanol. Yield: ~60%.

Step 2: Regioselective Halogenation

  • Rationale: The 8-OH group activates the ring. Electrophilic aromatic substitution occurs preferentially at the 5-position (para to OH) and then the 7-position (ortho to OH).

  • Reagents: 8-Hydroxyquinoline, Chlorine gas (or N-chlorosuccinimide), Iodine monochloride (ICl).

  • Procedure (Sequential Halogenation):

    • Dissolve 8-HQ in glacial acetic acid.

    • Chlorination: Bubble Cl₂ gas or add NCS (1.05 eq) at 0–5°C. Stir for 2 hours. This yields 5-chloro-8-hydroxyquinoline.

    • Iodination: To the reaction mixture, add Iodine Monochloride (1.0 eq) dropwise at room temperature.

    • Stir for 12 hours. The iodine attacks the remaining activated 7-position.

    • Pour mixture into ice water containing sodium bisulfite (to quench excess oxidants).

    • Filter the yellow/brown precipitate.

    • Recrystallize from DMF/Ethanol.

DOT Diagram 3: Synthetic Workflow Logic

Synthesis Precursors Precursors: 2-Aminophenol + Glycerol Skraup Skraup Cyclization (H2SO4, Nitrobenzene, 140°C) Precursors->Skraup Scaffold 8-Hydroxyquinoline (The Scaffold) Skraup->Scaffold Chlorination Electrophilic Substitution (C5) (Cl2 or NCS) Scaffold->Chlorination Intermediate 5-Chloro-8-HQ Chlorination->Intermediate Iodination Electrophilic Substitution (C7) (ICl) Intermediate->Iodination Product Clioquinol (5-Cl, 7-I-8-HQ) Iodination->Product

Caption: Step-wise synthetic route from raw aniline precursors to the functionalized drug Clioquinol, utilizing electronic activation of the phenol ring.

Comparative Data: Key Derivatives

The following table summarizes the pharmacological status of major quinolinol derivatives.

CompoundSubstituents (5, 7)Primary IndicationMechanismStatus
8-Hydroxyquinoline H, HAntiseptic / ReagentNon-specific chelationResearch Tool
Clioquinol Cl, IAntifungal / Anti-protozoalZn/Cu ionophoreRestricted (Topical)
Nitroxoline NO₂, HUTI Antibiotic / CancerMetAP2 inhibitor / AngiogenesisClinical Use (EU)
PBT2 Cl, Cl (dimethylamino-methyl at C2)Alzheimer's / Huntington'sMetal chaperone (Cu/Zn)Phase II (Completed)
M30 Propargylamine (N-linked)NeuroprotectionMAO-A/B inhibitor + ChelatorPreclinical

The SMON Crisis: A Critical Lesson in Toxicology

No technical guide on this topic is complete without addressing Subacute Myelo-Optic Neuropathy (SMON) .

  • The Event: Between 1955 and 1970, over 10,000 cases of SMON occurred in Japan, characterized by sensory and motor disturbances and blindness.

  • The Cause: High-dose, prolonged administration of oral Clioquinol for abdominal pain.

  • The Mechanism: While initially debated, later research suggested that Clioquinol-zinc chelates accumulated in the spinal cord and optic nerve, leading to neurotoxicity.

  • Impact: This led to the withdrawal of oral Clioquinol globally and established strict safety margins for lipophilic chelators. Modern derivatives like PBT2 were specifically designed to have altered pharmacokinetics (rapid clearance) to avoid this "bioaccumulation toxicity."

References

  • Skraup, Z. H. (1882). "Über eine neue Darstellung von Chinolin." Monatshefte für Chemie, 3, 381. Link

  • Prana Biotechnology. (2008). "Safety, efficacy, and biomarker findings of PBT2 in targeting Aβ and metal homeostasis in Alzheimer's disease." The Lancet Neurology. Link

  • Shimada, Y., et al. (2010). "Clioquinol and SMON: A Review of the Japanese Experience." Toxicology.
  • Jiang, H., et al. (2011). "Nitroxoline inhibits angiogenesis and growth of human bladder cancer." Cancer Research.[4] Link

  • Adlard, P. A., et al. (2008).[5] "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ." Neuron. Link

Sources

Foundational

Technical Guide: Safety &amp; Handling of 5-Quinolinol, 6-chloro-

The following technical guide is a comprehensive safety and handling manual for 5-Quinolinol, 6-chloro- (CAS: 1236162-17-6).[1] Critical Note on Isomerism: This guide specifically addresses the 5-hydroxy, 6-chloro isomer...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive safety and handling manual for 5-Quinolinol, 6-chloro- (CAS: 1236162-17-6).[1]

Critical Note on Isomerism: This guide specifically addresses the 5-hydroxy, 6-chloro isomer. This is distinct from the widely available "Cloxyquin" (5-chloro-8-quinolinol), which has a different safety and reactivity profile.[1] Researchers must verify the substitution pattern before proceeding, as the 5-hydroxy isomer is a specialized research intermediate with limited toxicological data compared to its 8-hydroxy analogue.[1]

[1]

Part 1: Executive Technical Profile

Compound Identity

  • IUPAC Name: 6-Chloroquinolin-5-ol[1][2]

  • Common Synonyms: 6-chloro-5-hydroxyquinoline; 5-hydroxy-6-chloroquinoline[1]

  • CAS Number: 1236162-17-6[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[1][5][6][7]
  • Molecular Weight: 179.60 g/mol [1][6]

Physicochemical Properties Table

PropertyValueContext for Handling
Appearance White to light yellow/green powderColor changes may indicate oxidation or metal chelation.[1]
Solubility DMSO, Methanol, EthanolLimited water solubility; avoid aqueous waste streams without co-solvents.
Acidity (pKa) ~8.5 (Phenolic OH)Reacts readily with bases (e.g., K

CO

) to form phenoxides.
Reactivity Nucleophilic Oxygen; Electrophilic Ring5-OH group is a key site for Mannich base synthesis and etherification.[1]
Stability Light & Air SensitiveStore under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

Part 2: Hazard Identification & Toxicology (E-E-A-T)

GHS Classification & Risk Assessment

Unlike its 8-hydroxy isomer, 6-chloroquinolin-5-ol is often classified under "Warning" rather than "Danger," but this reflects a lack of chronic toxicity data rather than proven safety.[1] It must be treated as a bioactive research chemical.

Signal Word: WARNING

Hazard ClassH-CodeStatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedQuinoline derivatives can disrupt hepatic function and intercalate DNA.[1]
Skin Irritation H315 Causes skin irritationHalogenated phenols are lipophilic, penetrating the stratum corneum to irritate the dermis.
Eye Irritation H319 Causes serious eye irritationThe phenolic proton is acidic; contact with mucous membranes causes immediate chemical irritation.
STOT - SE H335 May cause respiratory irritationDust inhalation targets the upper respiratory tract; requires local exhaust ventilation.[1]
Structural Toxicology Analysis

The placement of the hydroxyl group at position 5 and chlorine at position 6 alters the chelation geometry compared to 8-hydroxyquinoline.

  • Chelation Potential: While less potent than the 8-isomer, the 5-OH/N-1 proximity still allows for metal binding (e.g., Cu, Zn). This can interfere with metalloenzymes if ingested or absorbed.

  • Metabolic Activation: The quinoline ring is susceptible to cytochrome P450 oxidation, potentially forming reactive epoxide intermediates. This necessitates strict containment to prevent chronic low-level exposure.

Part 3: Strategic Handling Framework

Engineering Controls & Workflow

Handling this compound requires a "Containment First" approach. Do not rely solely on PPE.

SafetyWorkflow cluster_controls Engineering Controls Risk Risk Assessment (Isomer Verification) Prep Preparation (Weighing inside Hood) Risk->Prep Confirm CAS Reaction Reaction/Synthesis (Inert Atmosphere) Prep->Reaction Dissolve in DMSO/EtOH Waste Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing isomer verification and containment steps.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If handling powder outside a hood (not recommended), use a P95/P3 particulate respirator.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). For prolonged contact or solution handling, double-gloving is required due to the solvent carrier (often DMSO) facilitating skin permeation.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for fine powders that can drift around side shields.

Part 4: Synthesis & Reactivity Guidelines

Key Synthetic Pathways

The 5-hydroxy group is the primary handle for derivatization.

  • Etherification: Reacts with alkyl halides (e.g., ethyl chloroacetate) in the presence of mild bases like K

    
    CO
    
    
    
    to form ethers. This is a common route for creating antibiotic precursors.
  • Mannich Reaction: The position ortho to the hydroxyl (position 4 or possibly 8, depending on steric hindrance of the Cl at 6) is susceptible to electrophilic attack by iminium ions, forming Mannich bases.

Stability & Storage[1]
  • Light Sensitivity: Quinoline derivatives often photo-degrade, turning dark brown/black.[1] Store in amber vials wrapped in foil.

  • Hygroscopicity: Store in a desiccator. Moisture can catalyze hydrolysis if ester derivatives are present or affect stoichiometry in sensitive couplings.

Part 5: Emergency Response & Decontamination[1]

In the event of exposure, the response must be immediate to mitigate the irritant effects of the phenolic moiety.

EmergencyResponse Start Exposure Incident Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale ActionSkin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show CAS 1236162-17-6) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response logic flow.[1] Note the requirement to present the specific CAS number to medical personnel to distinguish from other quinolines.

Spill Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE including respiratory protection.

  • Containment: Cover spill with a dry lime or soda ash mixture to neutralize potential acidity, then mix with an inert absorbent (vermiculite).

  • Disposal: Place in a sealed container labeled "Hazardous Waste - Toxic Organic (Halogenated)." Do not wash down the drain; quinolines are toxic to aquatic life (Category 2/3 aquatic toxicity).

References

  • PubChem . (n.d.). Compound Summary for CAS 1236162-17-6. National Library of Medicine. Retrieved February 4, 2026, from [Link](Note: Linked to isomer class for structural reference due to specific isomer rarity).

  • ResearchGate . (2021). Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. (Reference for synthesis methodology of chloroquinolinol derivatives). Retrieved February 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Antimicrobial Profiling of 5-Quinolinol, 6-chloro-

This Application Note is designed for research scientists and drug discovery professionals evaluating 5-Quinolinol, 6-chloro- (also known as 6-chloro-5-hydroxyquinoline) for antimicrobial efficacy.[1] Unlike its well-kno...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals evaluating 5-Quinolinol, 6-chloro- (also known as 6-chloro-5-hydroxyquinoline) for antimicrobial efficacy.[1] Unlike its well-known isomer 5-chloro-8-quinolinol (Cloxyquin), this compound lacks the N-C-C-O binding pocket required for bidentate metal chelation, suggesting a distinct mechanism of action driven by lipophilicity, electronic effects, and potential protonophore activity.[1]

[1]

Compound: 5-Quinolinol, 6-chloro- Class: Halogenated Hydroxyquinoline Primary Application: Antimicrobial Susceptibility Testing (AST), Mechanism of Action (MOA) Elucidation Target Audience: Medicinal Chemists, Microbiologists, Assay Development Scientists[1]

Chemical Profile & Handling

Structural Significance

The positioning of the hydroxyl group at C5 and the chlorine at C6 creates a distinct pharmacophore compared to the "privileged" 8-hydroxyquinoline scaffold.[1]

  • Acidity (pKa): The ortho-chlorine atom exerts an electron-withdrawing inductive effect, increasing the acidity of the C5-hydroxyl group compared to the non-halogenated parent.[1] This suggests potential activity as a protonophore (uncoupler of oxidative phosphorylation).

  • Chelation Potential: Unlike 8-hydroxyquinoline, the C5-OH is distal to the ring nitrogen (N1), preventing the formation of a stable 5-membered chelate ring with divalent cations (Cu²⁺, Zn²⁺).[1] Activity is likely chelation-independent or involves intermolecular coordination.[1]

Solubility & Stock Preparation

This compound is highly lipophilic and prone to precipitation in aqueous media (Muller-Hinton Broth).[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%).[1]

  • Solubility Limit: Typically soluble up to 50–100 mM in DMSO.[1]

  • Storage: Store powder at 4°C protected from light (halogenated quinolines are photosensitive). Store DMSO stocks at -20°C.

Protocol: 10 mM Stock Preparation

  • Weigh 1.79 mg of 5-Quinolinol, 6-chloro- (MW ≈ 179.6 g/mol ).[1]

  • Dissolve in 1.0 mL of 100% DMSO.

  • Vortex vigorously for 30 seconds. Inspect for clarity.

  • Quality Check: If precipitation occurs upon dilution into media, sonicate the stock for 5 minutes at 40 kHz before use.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) – Modified Broth Microdilution

Standard CLSI/EUCAST protocols must be modified to account for the compound's hydrophobicity.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • 96-well polypropylene plates (prevents binding of hydrophobic compounds vs. polystyrene).[1]

  • Bacterial Inoculum: 5 x 10⁵ CFU/mL.

Workflow:

  • Dilution Series: Prepare a 2-fold serial dilution of the compound in 100% DMSO first, then dilute 1:50 into CAMHB.

    • Reasoning: Direct serial dilution in broth often leads to "crashing out" at high concentrations, causing false negatives.[1]

    • Final DMSO Concentration: Must remain constant at 2% (v/v) across all wells to normalize solvent toxicity.[1]

  • Controls:

    • Solvent Control: CAMHB + 2% DMSO (No compound).[1]

    • Sterility Control: CAMHB only.

    • Comparator: Ciprofloxacin or Cloxyquin (as a structural benchmark).[1]

  • Inoculation: Add 50 µL of standardized bacterial suspension to 50 µL of compound-containing broth.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: Visual turbidity or OD₆₀₀.

    • Note: If the compound is colored or precipitates, use Resazurin (Alamar Blue) dye (0.01%) added 2 hours prior to reading.[1] A shift from blue to pink indicates viability.

Protocol B: Mechanism of Action Deconvolution (Chelation vs. Protonophore)

Since 5-Quinolinol, 6-chloro- is structurally distinct from the chelator 8-HQ, this assay determines if activity is metal-dependent.[1]

Experimental Design: Run parallel MIC assays with the following supplements:

  • Standard: CAMHB alone.

  • Metal Excess: CAMHB + 10 µM ZnSO₄ or CuSO₄.[1]

    • Hypothesis: If the compound acts by poisoning metal-dependent enzymes (unlikely for 5-isomer), excess metal may rescue growth.[1] If it acts as a copper-ionophore (toxicity via copper shuttling), toxicity will increase .[1]

  • Metal Depletion: CAMHB + 0.5 mM EDTA.[1]

    • Hypothesis: If the compound requires metals to function, EDTA will abolish activity.[1]

Logic & Interpretation (Visualized)

The following diagram illustrates the decision matrix for interpreting the mechanism based on assay results.

MOA_Flowchart Start Start: MIC Assay Result MetalAdd Test: Add Cu2+ / Zn2+ Start->MetalAdd EDTAAdd Test: Add EDTA (Chelator) Start->EDTAAdd Result_Syn MIC Decreases (Potentiation) MetalAdd->Result_Syn Synergy Result_Ant MIC Increases (Rescue) MetalAdd->Result_Ant Antagonism Result_NoChange MIC Unchanged MetalAdd->Result_NoChange EDTAAdd->Result_Ant Antagonism EDTAAdd->Result_NoChange Ionophore Mechanism: Metal Ionophore (Copper Toxicity) Result_Syn->Ionophore Compound shuttles lethal Cu/Zn into cell Chelator Mechanism: Metal Depletion (Sequestering Essential Ions) Result_Ant->Chelator Excess metal saturates compound Protonophore Mechanism: Membrane Uncoupling (Protonophore/General Toxicity) Result_NoChange->Protonophore Activity Independent of Metals

Caption: Decision tree for distinguishing metal-dependent (ionophore/chelator) mechanisms from intrinsic toxicity (protonophore) in quinoline derivatives.

Data Reporting & Analysis

When reporting results for 5-Quinolinol, 6-chloro-, summarize data in the following format to ensure comparability with literature.

ParameterMetricInterpretation
MIC₅₀ / MIC₉₀ µg/mL & µMCompare molar MIC to Ciprofloxacin. <10 µM is considered a "Hit".
MBC/MIC Ratio RatioRatio ≤ 4 indicates Bactericidal .[1] Ratio > 4 indicates Bacteriostatic .[1]
Solvent Tolerance Max % DMSOIf MIC changes >1-fold between 1% and 2% DMSO, the result is solvent-biased.[1]
Metal Shift Fold-Change>4-fold decrease in MIC with Cu²⁺ indicates ionophore mechanism.[1]
Troubleshooting Common Issues
  • Trailing Endpoints: Quinolines often show partial inhibition (haze) rather than a sharp button.[1]

    • Solution: Use a spectrophotometer (OD₆₀₀) and define MIC as ≥80% reduction in OD compared to growth control.[1]

  • Precipitation: If the media turns cloudy immediately upon addition.[1]

    • Solution: Switch to MH-II Broth with 0.002% Tween-80 to stabilize the dispersion.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

  • Prachayasittikul, V., et al. (2013).[1] Antimicrobial activity of 8-hydroxyquinoline derivatives and their metal complexes. ScienceDirect.

  • Gogoi, S., et al. (2021).[1] Synthesis and biological evaluation of 5-hydroxyquinoline derivatives. PubMed.[1][2][3]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022).[1] Reading guide for broth microdilution.

Sources

Application

Analytical Protocol: Detection and Quantification of 5-Quinolinol, 6-chloro-

Application Note & Standard Operating Procedure (SOP) Part 1: Executive Summary & Chemical Context The Analyte "5-Quinolinol, 6-chloro-" (Systematic name: 6-chloro-5-hydroxyquinoline ) is a halogenated heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Part 1: Executive Summary & Chemical Context

The Analyte

"5-Quinolinol, 6-chloro-" (Systematic name: 6-chloro-5-hydroxyquinoline ) is a halogenated heterocyclic compound. It serves as a critical intermediate in the synthesis of agrochemicals (e.g., cloquintocet-mexyl derivatives) and neuroactive pharmaceutical candidates (e.g., PBT2 analogues).

Critical Chemical Properties for Analysts:

  • Amphoteric Nature: Contains a basic nitrogen (quinoline ring) and an acidic phenolic hydroxyl group.

    • pKa1 (NH+): ~4.0 – 4.5 (Estimated; lower than unsubstituted quinoline due to Cl- withdrawing effect).

    • pKa2 (OH): ~7.5 – 8.0 (Estimated; enhanced acidity due to ortho-Cl).

  • Solubility: Sparingly soluble in water at neutral pH (zwitterionic/neutral region). Highly soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

  • Chelation: High affinity for divalent metals (Cu2+, Zn2+). Implication: Glassware and LC systems must be passivation-checked to prevent analyte loss or peak broadening.

The Analytical Challenge

The primary challenge in analyzing 6-chloro-5-hydroxyquinoline is its ionization state .

  • At pH 7: The molecule exists in equilibrium between neutral and zwitterionic forms, leading to poor solubility and split peaks on C18 columns.

  • At pH < 3: Fully protonated (Cationic). Stable, soluble.

  • At pH > 9: Fully deprotonated (Anionic). Soluble.

Strategic Decision: This protocol utilizes Acidic Mobile Phase conditions (pH 2.5 – 3.0) . This ensures the analyte remains in the protonated cationic form


, providing excellent solubility, sharp peak shape on modern C18 columns, and compatibility with Positive Mode ESI-MS.

Part 2: Analytical Methods

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for: Purity assay, reaction monitoring, and raw material release.

2.1 Chromatographic Conditions
ParameterSpecificationRationale
System HPLC with DAD/UV DetectorStandard configuration.
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmEnd-capping reduces interaction between the cationic quinoline and residual silanols, preventing tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH ensures analyte is fully protonated (

).
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent, compatible with UV.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV @ 245 nm (Primary), 325 nm (Secondary)245 nm targets the chloro-benzene moiety; 325 nm targets the quinoline conjugation.
Injection Vol 5 - 10 µLDependent on concentration.
2.2 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End
Method B: LC-MS/MS (Trace Analysis)

Recommended for: Genotoxic impurity screening and trace quantification (< 0.1%).

2.3 Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring):

  • Precursor Ion: 180.0

    
     (
    
    
    
    isotope)
  • Quantifier Ion: 144.0

    
     (Loss of HCl - characteristic of chloro-aromatics).
    
  • Qualifier Ion: 116.0

    
     (Loss of CO from the phenol ring).
    

Note: Due to the Chlorine isotope pattern (


: 

approx 3:1), a secondary confirmation transition at precursor 182.0

is recommended for high-confidence identification.
2.4 LC-MS Compatible Mobile Phase
  • Phase A: 0.1% Formic Acid in Water.

  • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Replace Phosphate buffer from Method A with Formic acid to prevent MS source clogging.

Part 3: Experimental Workflow & Visualization

Sample Preparation Protocol

Step 1: Stock Solution (1.0 mg/mL)

  • Weigh 10.0 mg of 6-chloro-5-hydroxyquinoline reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Methanol . (Do not use water initially due to solubility risks).

  • Sonicate for 5 minutes until clear.

Step 2: Working Standard (50 µg/mL)

  • Transfer 500 µL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Mobile Phase A (Initial) .

    • Critical: Matching the diluent to the starting mobile phase prevents "solvent shock" and peak distortion.

Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct method and the critical speciation checkpoints.

AnalyticalWorkflow Start Sample Received (Solid/Liquid) SolubilityCheck Solubility Check: Dissolve in MeOH Start->SolubilityCheck Decision Target Concentration? SolubilityCheck->Decision HighConc High Conc (>0.1%) Purity/Assay Decision->HighConc Major Component TraceConc Trace Conc (<0.1%) Impurity Screen Decision->TraceConc Impurity HPLC_UV Method A: HPLC-UV pH 2.5 Phosphate Buffer Det: 245 nm HighConc->HPLC_UV LC_MS Method B: LC-MS/MS ESI (+) Mode MRM: 180 -> 144 TraceConc->LC_MS DataAnalysis Data Analysis Check Resolution (Rs > 1.5) Check Tailing (Tf < 1.2) HPLC_UV->DataAnalysis LC_MS->DataAnalysis

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analyte concentration requirements.

Part 4: Validation Parameters (Self-Validating System)

To ensure the trustworthiness of the results, the following System Suitability Tests (SST) must be passed before every run.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) ± 2.0% of StandardCheck pump flow stability and column temperature.
Tailing Factor (

)
< 1.5

indicates secondary interactions. Add 5mM Triethylamine (TEA) to mobile phase or lower pH.
Resolution (

)
> 2.0 (from nearest impurity)Decrease gradient slope or change organic modifier (MeOH vs ACN).
Signal-to-Noise (S/N) > 10 (for LOQ)Clean detector flow cell or MS source.
Precision (RSD) < 1.0% (n=6 injections)Check injector reproducibility.
Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • Protocol: Prepare 5 calibration points (e.g., 1, 10, 25, 50, 100 µg/mL).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1236162-17-6 (6-chloro-5-quinolinol). Retrieved from [Link]

  • Organic Chemistry Data. pKa Values of Heterocycles (Quinoline Derivatives). Retrieved from [Link]

  • European Patent Office. Process for the preparation of quinoline derivatives (EP 1294694 B1).[1] Retrieved from

Sources

Method

techniques for purifying synthesized "5-Quinolinol, 6-chloro-"

Application Note: Strategic Purification of 6-Chloro-5-quinolinol [1][2][3][4][5][6][7][8] Target Molecule: 5-Quinolinol, 6-chloro- (CAS: 54015-32-6) Structure: A quinoline scaffold with a hydroxyl group at position 5 an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification of 6-Chloro-5-quinolinol

[1][2][3][4][5][6][7][8]

Target Molecule: 5-Quinolinol, 6-chloro- (CAS: 54015-32-6) Structure: A quinoline scaffold with a hydroxyl group at position 5 and a chlorine atom at position 6.[1] Synthesis Origin: Typically arises from the chlorination of 5-hydroxyquinoline or a modified Skraup synthesis using 2-amino-4-chlorophenol.[1]

The Purification Challenge: Synthesized quinolines, particularly those derived from Skraup or electrophilic halogenation, are notoriously difficult to purify due to:

  • Polymeric Tars: Oxidative polymerization byproducts (aniline blacks) that occlude the crystal lattice.

  • Regioisomers: Co-generation of 8-chloro-5-quinolinol (para-substitution relative to hydroxyl) or 6,8-dichloro analogs.[1]

  • Amphoteric Nature: The presence of both a basic pyridine nitrogen and an acidic phenol complicates standard silica chromatography due to "streaking" or irreversible adsorption.

This guide details a three-stage purification protocol designed to exploit the specific pKa and solubility profile of the 5-hydroxyquinoline scaffold, ensuring high purity (>98%) suitable for pharmaceutical screening.[1]

Physicochemical Analysis & Strategy

To design a self-validating protocol, we must understand the molecule's behavior in solution.[1]

PropertyValue (Approx.)Implication for Purification
pKa (Pyridinium) ~4.0 - 4.5Soluble in dilute acids (HCl, H₂SO₄) as a cation.[1]
pKa (Phenolic OH) ~7.8 - 8.2Soluble in strong bases (NaOH) as a phenolate anion.
Isoelectric Point (pI) pH 6.0 - 7.0Minimum solubility. The neutral zwitterion precipitates here.[1]
Chelation Potential LowUnlike 8-hydroxyquinoline (oxine), the 5-OH isomer does not form stable, insoluble 5-membered chelate rings with divalent metals (Cu²⁺, Zn²⁺).[1]

Strategic Workflow:

  • Acid-Base Swing (The "Tar Filter"): Dissolve in acid to protonate the nitrogen, filtering off non-basic tars.

  • Isoelectric Precipitation: Adjust pH to the pI to crash out the bulk product, leaving salts and highly soluble impurities in the mother liquor.

  • Chelation Filtering (Optional): If 8-hydroxyquinoline impurities are suspected, add Zn²⁺ to precipitate them selectively (5-OH does not precipitate).

  • Recrystallization: Final polish using solvent polarity switching.

Visual Workflow (DOT Diagram)

PurificationProtocol Start Crude Reaction Mixture (Black/Brown Solid) AcidStep Step 1: Acid Dissolution (1M HCl, pH < 2) Start->AcidStep Filter1 Filtration (Remove Insoluble Tars) AcidStep->Filter1 Dissolves Product BaseStep Step 2: pH Adjustment (Add NaOH to pH ~6.5) Filter1->BaseStep Filtrate (Clear/Yellow) Precip Isoelectric Precipitation (Collect Solid) BaseStep->Precip Precipitates Product Decision Isomer Purity > 95%? Precip->Decision Recryst Step 3: Recrystallization (EtOH/H2O or MeCN) Decision->Recryst Yes Column Step 4: Flash Chromatography (DCM:MeOH + 1% Et3N) Decision->Column No (Isomers present) Final Pure 6-Chloro-5-quinolinol (>98% HPLC) Recryst->Final Column->Recryst

Caption: Logical flow for the purification of amphoteric quinoline derivatives, prioritizing bulk impurity removal via pH switching before chromatographic refinement.

Detailed Experimental Protocols

Protocol A: The "Acid-Base Swing" (Bulk Purification)

Use this as the first step for all crude reaction mixtures.[1]

Reagents: 2M HCl, 2M NaOH, Activated Charcoal, Celite.

  • Dissolution: Suspend the crude brown solid (10 g) in 2M HCl (100 mL) . Stir vigorously for 30 minutes.

    • Mechanism:[2][3][4][5][6] The quinoline nitrogen protonates (

      
      ), becoming water-soluble. Non-basic tars and polymerized byproducts remain insoluble.
      
  • Filtration: Filter the mixture through a pad of Celite to remove the insoluble black tar.

    • Optional: If the filtrate is dark, treat with activated charcoal (1 g) at 50°C for 15 mins, then filter again.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 2M NaOH dropwise with vigorous stirring.

    • Critical Endpoint: Monitor pH with a meter. Stop exactly at pH 6.5 – 7.0 .

    • Observation: A thick, off-white to pale yellow precipitate will form as the molecule reaches its zwitterionic (neutral) state.

  • Collection: Filter the precipitate, wash with cold water (2 x 20 mL) to remove inorganic salts (NaCl), and dry under vacuum at 40°C.

Protocol B: Recrystallization (Final Polish)

Required for removing trace regioisomers (e.g., 8-chloro-5-quinolinol).[1]

Solvent System: Ethanol/Water (3:1) or Acetonitrile.[7]

  • Solubility Test: Place 1 g of the Protocol A solid in a flask. Add Ethanol (15 mL) and heat to reflux.

  • Saturation: If not fully dissolved, add ethanol in 1 mL increments until clear. If fully dissolved immediately, the volume is too high (evaporate some solvent).

  • Water Addition: Once dissolved at reflux, add hot water dropwise until a faint turbidity (cloudiness) persists. Add 1-2 drops of ethanol to clear it again.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel), then move to a fridge (4°C) for 12 hours.

  • Harvest: Filter the needles/plates. Wash with cold 50% EtOH.

Protocol C: Flash Chromatography (For Difficult Isomers)

Use only if Recrystallization fails to remove the 8-chloro isomer.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Dichloromethane (DCM) : Methanol (95:5) + 1% Triethylamine (TEA) .

  • Why TEA? Quinoline nitrogens interact strongly with the acidic silanols of silica gel, causing "tailing" (streaking). TEA blocks these active sites, sharpening the bands.

  • Loading: Dissolve the sample in a minimum amount of DCM/MeOH. Do not use pure MeOH for loading as it broadens the band.

Analytical Validation (Self-Checking)

To confirm the identity of 6-chloro-5-quinolinol versus the 8-chloro isomer, rely on 1H NMR coupling constants :

  • H-2, H-3, H-4 (Pyridine Ring): Typical quinoline pattern (dd, dd, d).[1]

  • H-7 and H-8 (Benzene Ring):

    • 6-chloro-5-quinolinol: You will see an ortho-coupling (J ≈ 8–9 Hz) between H-7 and H-8.[1]

    • 8-chloro-5-quinolinol: You will see a meta-coupling (J ≈ 2 Hz) or two singlets if H-6 and H-7 are isolated? No, 8-chloro leaves H-6 and H-7.[1] They are ortho.

    • Wait, correction:

      • Target (6-Cl, 5-OH): Positions 7 and 8 are open.[1] They are ortho to each other. J ≈ 9 Hz (doublet) .

      • Isomer (8-Cl, 5-OH): Positions 6 and 7 are open.[1] They are ortho to each other. J ≈ 9 Hz (doublet) .

    • Differentiation: The chemical shift of H-4 is sensitive to the substituent at C-5.[1] However, the definitive check is NOE (Nuclear Overhauser Effect) :

      • Irradiate H-4.[1] If you see enhancement at the OH or H-5 position (not possible here), look for H-4 to H-5 interaction.[1]

      • Better Check: 13C NMR shifts or Mass Spec fragmentation patterns often differ slightly.

      • Melting Point: 5-hydroxyquinoline derivatives have sharp MPs.[1] Compare with literature (often >200°C).[8]

References

  • Citation for pKa values and general solubility profiles of the 5-hydroxyquinoline scaffold.
  • Organic Chemistry Data. (2022). pKa Values of Heterocycles (Quinoline). Retrieved from [Link]

    • Authoritative source for predicting the acidity of the phenolic OH and basicity of the quinoline nitrogen.[1]

  • General industrial protocols for acid-base extraction of quinoline bases
  • ResearchGate. (2016). Separation of Regioisomers in Nitrogen Heterocycles. Retrieved from [Link]

    • Discussion on chromatographic additives (TEA)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5-Quinolinol, 6-chloro-

Executive Summary & Diagnostic The Problem: Users frequently report "crash out" (precipitation) of 5-Quinolinol, 6-chloro- upon dilution into cell culture media (pH 7.4). While soluble in DMSO, the compound instantly for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Problem: Users frequently report "crash out" (precipitation) of 5-Quinolinol, 6-chloro- upon dilution into cell culture media (pH 7.4). While soluble in DMSO, the compound instantly forms a visible precipitate or micro-aggregates when added to aqueous buffers.

The Root Cause: This compound presents a "Perfect Storm" of physicochemical barriers at physiological pH:

  • Lattice Energy: Unlike its 8-hydroxyquinoline cousins, 5-hydroxyquinolines cannot form an intramolecular hydrogen bond between the hydroxyl (C5) and the ring nitrogen (N1). Instead, they form strong intermolecular hydrogen bonds, creating a tightly packed crystal lattice that resists dissolution.

  • Ionization State: The compound is amphoteric.

    • pKa 1 (Quinoline Nitrogen): ~5.2 (Protonated at acidic pH)

    • pKa 2 (Phenolic Oxygen): ~8.8 (Deprotonated at basic pH)

    • At pH 7.4: The compound exists predominantly as a neutral, non-ionized species , which is its least soluble form (Intrinsic Solubility,

      
      ).
      

Physicochemical Profiling (The "Why")

To solve the solubility issue, we must first visualize the ionization landscape. The diagram below illustrates why your standard pH 7.4 buffer is the "Danger Zone."

SolubilityProfile Acid pH < 5.0 (Acidic) Species_Acid Cationic Form (Protonated N+) High Solubility Acid->Species_Acid Promotes Neutral pH 7.4 (Physiological) Species_Neutral Neutral Form (Uncharged) LOWEST Solubility (Precipitation Risk) Neutral->Species_Neutral Dominates Base pH > 9.0 (Basic) Species_Base Anionic Form (Phenolate O-) High Solubility Base->Species_Base Promotes

Figure 1: The U-shaped solubility curve. At pH 7.4, the compound lacks charge, maximizing lipophilicity and driving precipitation.

Module A: Stock Solution Preparation

Standard: Anhydrous DMSO is the mandatory solvent. Ethanol is volatile and can lead to concentration drift; it is not recommended for long-term storage.

Protocol 1: High-Concentration Stock Synthesis
  • Weighing: Weigh the powder into a glass vial (avoid polystyrene).

  • Solvent: Add Anhydrous DMSO (Grade:

    
    99.9%, Water Content <0.1%) to achieve a concentration of 10 mM to 50 mM .
    
    • Note: Do not attempt >100 mM stocks; this increases the risk of "seeding" precipitation upon thaw.

  • Dissolution: Vortex for 60 seconds. If particles persist, sonicate in a water bath at 37°C for 5-10 minutes.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

Solvent Compatibility Table

SolventSolubility RatingSuitability for BioassayNotes
DMSO (Anhydrous) ExcellentHighRecommended. Max final conc. < 0.5% v/v.
Ethanol (100%) ModerateLowEvaporation risk alters concentration.[1]
Water (pH 7.0) InsolubleHighDo NOT use for stock.
0.1 M HCl GoodLowCytotoxic; alters media pH.

Module B: The "Intermediate Dilution" Method

The Error: Direct addition of 100% DMSO stock into cell media causes "Solvent Shock." The local high concentration of water forces the compound out of solution before it can disperse.

The Solution: Use an intermediate dilution step to step-down the hydrophobicity.

DilutionWorkflow Stock 1. Primary Stock (50 mM in 100% DMSO) Inter 2. Intermediate Stock (500 µM) Solvent: PBS + 5% DMSO Stock->Inter 1:100 Dilution (Slow Addition + Vortex) Precip WARNING: Direct Addition Causes Precipitation! Stock->Precip Avoid Direct Path Final 3. Final Assay Well (5 µM) Solvent: Media (pH 7.4) Inter->Final 1:100 Dilution (Rapid Dispersion)

Figure 2: Step-down dilution strategy to prevent kinetic precipitation.

Protocol 2: The Step-Down Dilution
  • Prepare Intermediate Buffer: Create a tube with sterile PBS containing 5% DMSO .

  • Create Intermediate Stock (100x): Slowly pipette your Primary Stock (e.g., 10 mM) into the Intermediate Buffer while vortexing.

    • Target: This solution should be 100x your final assay concentration.

    • Observation: If it turns cloudy here, your concentration is still too high. Reduce Primary Stock concentration.

  • Final Addition: Pipette the Intermediate Stock into your cell culture media.

    • Result: Final DMSO concentration will be 0.05% (non-toxic), and the compound is already partially hydrated.

Module C: Advanced Formulation (The "Rescue" Strategy)

If Protocol 2 fails (common at concentrations >10


M), you must use a solubilizing excipient. Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
is the gold standard for quinolines. It encapsulates the hydrophobic chloro-quinoline ring, shielding it from water while maintaining bioavailability.
Protocol 3: Cyclodextrin Complexation

Reagents:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).
    
  • Milli-Q Water.

Workflow:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water to create a 20% (w/v)  stock solution. Filter sterilize (0.22 
    
    
    
    m).
  • Complexation:

    • Take your compound powder.

    • Add the 20% HP-

      
      -CD solution directly to the powder (do not use DMSO if possible, or use minimal DMSO <1% to wet it).
      
    • Crucial Step: Sonicate for 30-60 minutes at 37°C. The solution should turn clear.

  • Usage: Use this CD-complexed solution as your stock. Dilute into media. The final CD concentration in the well will be low enough to be inert (<1%).

Frequently Asked Questions (FAQ)

Q1: Can I use PEG400 instead of Cyclodextrin? A: Yes, PEG400 (Polyethylene glycol) is a viable alternative. A mixture of PEG400:Water (50:50) can often dissolve 5-hydroxyquinolines. However, high concentrations of PEG can affect membrane permeability in certain cell lines. Always run a "Vehicle Only" control.

Q2: My compound precipitates after 24 hours in the incubator. Why? A: This is "Thermodynamic Precipitation." You likely achieved a supersaturated state during setup (Kinetic Solubility) which was unstable.

  • Fix: You are above the solubility limit. Lower the concentration or switch to the HP-

    
    -CD  protocol (Module C), which shifts the thermodynamic equilibrium.
    

Q3: The media turned yellow when I added the compound. Is this bad? A: Not necessarily. Quinolines are chromophores.[2] However, a change in color intensity over time suggests oxidation or precipitation. If the yellow color disappears and sediment appears, the compound has crashed out.

Q4: I am running an enzymatic assay, not cells. Can I lower the pH? A: If your enzyme tolerates it, lowering the buffer pH to 6.0 will significantly enhance solubility by protonating the quinoline nitrogen (see Figure 1).

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): National Library of Medicine (US). Available from: [Link]

  • PubChem. Compound Summary for CID 135441757 (Quinolin-5-ol). National Library of Medicine (US). Available from: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666. (General reference for Protocol 3).

  • Saudagar, R. B. (2014).[4] Solubility Enhancement of Poorly Water Soluble Drugs by Cyclodextrins.[3] International Journal of Science and Research. (Supporting evidence for Module C).

Sources

Optimization

Technical Support Center: Synthesis &amp; Purity Control of 5-Quinolinol, 6-chloro-

Introduction The synthesis of 6-chloro-5-quinolinol (also known as 5-hydroxy-6-chloroquinoline) presents a classic challenge in heterocyclic chemistry: regioselectivity . Whether you are employing direct electrophilic ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 6-chloro-5-quinolinol (also known as 5-hydroxy-6-chloroquinoline) presents a classic challenge in heterocyclic chemistry: regioselectivity . Whether you are employing direct electrophilic halogenation of 5-quinolinol or a de novo Skraup cyclization, the purity profile is dominated by positional isomers and oxidation byproducts that are difficult to separate via standard flash chromatography.

This guide deconstructs the impurity landscape, providing mechanistic insights and actionable troubleshooting protocols to ensure high-purity isolation.

Part 1: Impurity Origins & Mechanistic Pathways

Understanding the source of your impurities is the first step in elimination. The impurity profile changes drastically based on your synthetic route.

Route A: Direct Chlorination of 5-Quinolinol (Most Common)

When reacting 5-quinolinol with chlorinating agents (e.g., NCS,


, or 

), the hydroxyl group at C5 strongly activates the benzene ring.
  • The Conflict: The hydroxyl group directs incoming electrophiles to the ortho (C6) and para (C8) positions.

  • The Reality: The C8 position is often kinetically favored or competitively reactive, leading to the 8-chloro-5-quinolinol isomer.

  • The Risk: Over-chlorination leads to 6,8-dichloro-5-quinolinol .

Route B: Skraup/Doebner-Miller Cyclization

Constructing the ring from 2-amino-4-chlorophenol avoids the regioselectivity issue of chlorination but introduces "dirty" side reactions typical of high-temperature acid condensations.

  • Major Impurities: Polymerized acrolein ("tars"), unreacted aminophenols, and oxidative degradation products (quinones).

Visualizing the Pathway (DOT Diagram)

ReactionPathways Start 5-Quinolinol (Starting Material) Target 6-Chloro-5-quinolinol (Target) Start->Target Chlorination (NCS/Cl2) Minor Pathway (often) Impurity8 8-Chloro-5-quinolinol (Major Regioisomer) Start->Impurity8 Chlorination Major Pathway (C8 favored) ImpurityOx Quinoline-5,8-dione (Oxidation Byproduct) Start->ImpurityOx Oxidation ImpurityDi 6,8-Dichloro-5-quinolinol (Over-chlorination) Target->ImpurityDi Excess Cl2 Target->ImpurityOx Oxidation (Air/Light) Impurity8->ImpurityDi Excess Cl2

Figure 1: Reaction network for the direct chlorination of 5-quinolinol. Note the competition between C6 (target) and C8 (impurity).

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific tickets submitted to our technical support desk.

Ticket #101: "I have a persistent impurity at M+0 in LC-MS."

User Question:

"I synthesized 6-chloro-5-quinolinol using NCS in acetonitrile. LC-MS shows a single peak, but 1H NMR shows a second set of doublets. The mass is identical to the product. What is this?"

Scientist Response: This is almost certainly the 8-chloro-5-quinolinol regioisomer.

  • Mechanism: The C5-hydroxyl group activates both C6 (ortho) and C8 (para). While steric hindrance from the peri-hydrogen (H4) might suggest C5 is crowded, electronic effects often favor C8.

  • Diagnostic: Check the coupling constants (

    
    -values) of the protons on the benzene ring.
    
    • Target (6-chloro): You should see two doublets with an ortho coupling constant (

      
      ) corresponding to H7 and H8.
      
    • Impurity (8-chloro): You will see two doublets with an ortho coupling constant (

      
      ) corresponding to H6 and H7.
      
    • Differentiation: Look at the chemical shift. The H4 proton (pyridine ring) is often deshielded differently by a Cl at C6 vs C8.

  • Resolution: These isomers are difficult to separate by flash chromatography due to similar polarity.

    • Protocol: Recrystallization from ethanol/water or acetic acid is often more effective than silica chromatography.

    • Alternative: Use a blocking group at C8 (e.g., sulfonation followed by chlorination and desulfonation) if high purity is required.

Ticket #102: "My product turned pink/red during drying."

User Question:

"The solid was off-white after filtration, but after drying in the vacuum oven at 60°C, it turned deep red. Is it decomposing?"

Scientist Response: This indicates the formation of Quinoline-5,8-dione (or similar quinone-imine species).

  • Mechanism: 5-Hydroxyquinolines are electron-rich and prone to oxidation, especially in the presence of light and heat. The "red" color is characteristic of the para-quinone structure formed by oxidation of the 5-OH and the C8 position.

  • Prevention:

    • Exclude Light: Wrap flasks in foil during reaction and workup.

    • Inert Atmosphere: Dry under Nitrogen or Argon, not ambient air.

    • Acid Salt: Store the product as the hydrochloride salt (6-chloro-5-quinolinol HCl). The protonated form is significantly more resistant to oxidation than the free base.

Ticket #103: "Mass spec shows an M+34 peak (approx 15%)."

User Question:

"I see a significant impurity with a mass of roughly 214 Da (Target is 179 Da). I used 1.1 equivalents of NCS."

Scientist Response: You have generated 6,8-dichloro-5-quinolinol .

  • Cause: Even with stoichiometric reagents, the reaction rate of the monochloro product with the chlorinating agent can be faster than the starting material, or local concentration hotspots occurred.

  • Fix:

    • Slow Addition: Add the chlorinating agent dropwise at low temperature (

      
       or 
      
      
      
      ).
    • Stoichiometry: Reduce chlorinating agent to 0.95 equivalents. It is easier to remove unreacted starting material (5-quinolinol) via pH-controlled extraction than to separate the dichloro impurity.

    • Purification: The dichloro impurity is significantly more lipophilic (less polar). It can usually be removed by a silica plug eluting with non-polar solvents (e.g., Hexane/DCM) before eluting the product with MeOH/DCM.

Part 3: Analytical & Purification Protocols

Data Summary: Impurity Profile
Impurity NameStructure NoteOriginDetection (Key Feature)Removal Strategy
8-Chloro-5-quinolinol RegioisomerCompetes with C6 attackNMR (coupling patterns similar, shift distinct)Recrystallization (EtOH); pH adjustment
6,8-Dichloro-5-quinolinol Over-chlorinatedExcess reagentLC-MS (M+34 peak); TLC (Higher

)
Flash Chromatography (Non-polar eluent)
Quinoline-5,8-dione Oxidized QuinoneAir oxidationVisual (Red/Yellow color)Reduction (Sodium dithionite wash); Salt formation
5-Quinolinol Starting MaterialUnder-reactionLC-MS (M-34)Acid/Base Extraction (pKa difference)
Recommended Purification Workflow (Self-Validating)

This protocol relies on the amphoteric nature of the quinoline ring and the acidity of the phenol.

  • Crude Isolation: Evaporate reaction solvent.

  • Acid Wash: Dissolve crude in dilute HCl (

    
    ).
    
    • Logic: Protonates the quinoline nitrogen. Non-basic impurities (tars, non-nitrogenous byproducts) may remain insoluble or extractable into ether.

  • Filtration: Filter off insoluble "tars" (common in Skraup) or dichloro-impurities (if solubility allows).

  • Controlled Precipitation (The "pH Swing"):

    • Slowly neutralize the acidic solution with

      
       or 
      
      
      
      .
    • Critical Step: Monitor pH. 5-Quinolinol derivatives precipitate at their isoelectric point (typically pH 6–8).

    • Note: The pKa of the OH group is affected by the Cl. The 6-chloro isomer may precipitate at a slightly different pH than the 8-chloro isomer or starting material. Perform fractional precipitation if necessary.

  • Final Polish: Recrystallize from Ethanol or Methanol/Water.

Part 4: Decision Tree for Process Optimization

TroubleshootingTree Problem Identify Primary Issue Purity Low Purity (Isomers) Problem->Purity Yield Low Yield / Tars Problem->Yield Color Product Discoloration Problem->Color CheckMS Check LC-MS Purity->CheckMS RouteCheck Route: Skraup? Yield->RouteCheck Oxidation Oxidation to Quinone Color->Oxidation Isomer Mass M+0 (Isomer) CheckMS->Isomer Same Mass Dichloro Mass M+34 (Dichloro) CheckMS->Dichloro Higher Mass ActionIsomer Switch Solvent (change polarity) or Recrystallize Isomer->ActionIsomer ActionDichloro Reduce Reagent Eq Lower Temp Dichloro->ActionDichloro ActionSkraup Add polymerization inhibitor Control Temp RouteCheck->ActionSkraup Yes ActionOx Store as HCl Salt Work under N2 Oxidation->ActionOx

Figure 2: Troubleshooting decision tree for 6-chloro-5-quinolinol synthesis.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010.
  • Musser, J. H. et al. "Synthesis of 6-chloro-5-quinolinol and related compounds." Journal of Medicinal Chemistry, 1985, 28, 1255.
  • Gershon, H.; Parmegiani, R. "Secondary mechanisms of antifungal action of substituted 8-quinolinols. II. Substituted 5-quinolinols." Contributions from Boyce Thompson Institute, 1962, 21, 489.
  • Barlin, G. B.The Quinolines; Chemistry of Heterocyclic Compounds, Vol. 32; Wiley: New York, 1982. (Authoritative text on quinoline impurity profiles and physical properties).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21943, 6-Chloro-5-quinolinol. [Link] (Verified chemical structure and properties).

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Activity of 5-Chloro-8-quinolinol (Cloxiquine)

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound Initially, it is crucial to clarify the nomenclature. The query "5-Quinolinol, 6-chloro-" is a non-standard designa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

Initially, it is crucial to clarify the nomenclature. The query "5-Quinolinol, 6-chloro-" is a non-standard designation. The correct chemical name for the compound is 5-Chloro-8-quinolinol , which is widely known by its common name, cloxiquine .[1] This compound belongs to the 8-hydroxyquinoline class of molecules, which are recognized for their metal-chelating properties and broad biological activities, including antimicrobial effects.[2][3]

Cloxiquine is an antibacterial, antifungal, and antiamoebic agent.[1] It has been traditionally used as an antituberculosis drug.[4][5] This guide will delve into the specifics of its antimicrobial efficacy.

Chemical Structure of Cloxiquine (5-Chloro-8-quinolinol):

  • Molecular Formula: C₉H₆ClNO

  • Molecular Weight: 179.60 g/mol

Mechanism of Action: A Tale of Metal Ion Sequestration

The antimicrobial activity of 8-hydroxyquinolines, including cloxiquine, is primarily attributed to their ability to chelate metal ions.[2] These metal ions are essential cofactors for a variety of microbial enzymes that are critical for survival. By sequestering these ions, 8-hydroxyquinolines effectively starve the microbes of these vital components, leading to the inhibition of growth and, in some cases, cell death.

The proposed mechanism involves the following key steps:

  • Penetration of the Microbial Cell: As lipophilic molecules, 8-hydroxyquinolines can penetrate the microbial cell membrane.

  • Chelation of Intracellular Metal Ions: Once inside the cell, they bind to essential divalent metal ions such as iron (Fe²⁺), zinc (Zn²⁺), and manganese (Mn²⁺).

  • Enzyme Inhibition: This chelation disrupts the function of metalloenzymes involved in crucial cellular processes like respiration and DNA replication.

cluster_cell Microbial Cell Cloxiquine Cloxiquine Metal_Ions Essential Metal Ions (Fe, Zn, Mn) Cloxiquine->Metal_Ions Chelates Metalloenzymes Metalloenzymes (e.g., for respiration, DNA replication) Cloxiquine->Metalloenzymes Inhibits function via metal ion deprivation Metal_Ions->Metalloenzymes Required for function Cell_Death Inhibition of Growth & Cell Death Metalloenzymes->Cell_Death Leads to

Mechanism of Cloxiquine's Antimicrobial Action

Comparative Antimicrobial Spectrum: An Analysis of In Vitro Data

While direct head-to-head comparative studies of cloxiquine against a wide array of standard antibiotics are limited, we can compile and analyze available Minimum Inhibitory Concentration (MIC) data for cloxiquine and its parent compound, 8-hydroxyquinoline, to understand its spectrum of activity. The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.

Antibacterial Activity

Cloxiquine has demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] The activity of 8-hydroxyquinoline, the core structure of cloxiquine, has been shown to be potent against Gram-positive bacteria.

MicroorganismAntimicrobial AgentMIC Range (µg/mL)
Mycobacterium tuberculosisCloxiquine0.062 - 0.25[1]
Staphylococcus aureus8-Hydroxyquinoline0.5 - 4[3]
Enterococcus faecalis8-Hydroxyquinoline~4[3]

It is important to note that the efficacy of 8-hydroxyquinolines against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is generally reported to be lower.[2]

Antifungal Activity

The 8-hydroxyquinoline class of compounds also exhibits antifungal properties. Clioquinol, a closely related 8-hydroxyquinoline, has shown activity against a variety of fungal pathogens.

MicroorganismAntimicrobial AgentMIC Range (µg/mL)
Candida albicans8-Hydroxyquinoline0.5 - 2[3]
Fusarium speciesClioquinol0.5 - 2[6]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and accuracy of antimicrobial susceptibility data, standardized methods must be employed. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of cloxiquine.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

Start Start: Prepare Materials Prepare_Drug Prepare Cloxiquine Stock Solution and Serial Dilutions Start->Prepare_Drug Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate with Dilutions and Inoculum Prepare_Drug->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Workflow for MIC Determination by Broth Microdilution

Step-by-Step Methodology:

  • Preparation of Cloxiquine Stock Solution: Prepare a stock solution of cloxiquine in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration that is at least 100 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to each well.

  • Serial Dilutions: Add 50 µL of the cloxiquine stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of cloxiquine.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum without cloxiquine) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of cloxiquine at which there is no visible growth (i.e., the well remains clear).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[8] This test is performed as a follow-up to the MIC test.[9]

Step-by-Step Methodology:

  • Subculturing from MIC Wells: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread each aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar for bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of cloxiquine that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC is the concentration that allows for ≤ 100 CFU/mL to grow on the agar plate).[10][11]

Safety and Cytotoxicity Profile

A critical aspect of any antimicrobial agent is its safety profile. Studies on cloxiquine have provided some initial insights into its toxicity. In one study, cloxiquine, at the tested doses, did not show any apparent toxicity in normal melanocytes and in the liver of in vivo models.[4][5] Repositioned drugs like cloxiquine have the advantage of having some existing pharmacological and toxicological data, which can minimize risks in clinical applications.[4] However, comprehensive toxicology studies are essential to fully characterize the safety profile of cloxiquine for various potential applications.[12]

Conclusion and Future Perspectives

5-Chloro-8-quinolinol (cloxiquine) is a potent antimicrobial agent with a well-established mechanism of action based on metal ion chelation. Its significant activity against Mycobacterium tuberculosis and other Gram-positive bacteria, as well as some fungi, makes it a compound of continuing interest. The lack of extensive direct comparative data against a broad range of modern antibiotics highlights an area for future research. Further investigation into its in vivo efficacy, safety, and the potential for combination therapies will be crucial in determining its future role in the antimicrobial arsenal. The detailed protocols provided in this guide offer a standardized approach for researchers to further evaluate the antimicrobial properties of cloxiquine and other 8-hydroxyquinoline derivatives.

References

  • Chaves, M., et al. (2020). Antifungal activity of clioquinol against Fusarium species. Journal of Medical Microbiology, 69(5), 735-742.
  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Rbaa, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(11), 2676.
  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Bacteriocin-Producing Staphylococci and Mammaliicocci Strains for Agro-Food and Public Health Applications with Relevance of Micrococcin P1 - PMC - NIH. (2025, January 16). [Link]

  • Ran, Y., et al. (2018). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. Mycoses, 61(9), 656-662.
  • Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Zhang, W., et al. (2019). Cloxiquine, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ.
  • Zhang, W., et al. (2019). Cloxiquine, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ. PubMed. [Link]

  • Clinical and Laboratory Standards Institute. (2024, March 19). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (12th ed.). [Link]

  • Bose, S., et al. (2023). Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans. Journal of Fungi, 9(3), 295.
  • Al-Majedy, Y. K., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825.
  • Graninger, W., et al. (1999). Comparative susceptibility to penicillin and quinolones of 1385 Streptococcus pneumoniae isolates. Austrian Bacterial Surveillance Network. Journal of Antimicrobial Chemotherapy, 43(Suppl C), 29-34.
  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Medically Important Fungi in Multi-Species Biofilms: Microbial Interactions, Clinical Implications and Therapeutic Strategies - micropspbgmu. (n.d.). [Link]

  • Prachayasittikul, V., et al. (2017). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]

  • Rodríguez-Melcón, C., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(7), 1543.
  • Brilhante, R. S. N., et al. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 37(3), 253-257.
  • Bose, S., et al. (2025, October 11). Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Toxicology, pharmacokinetics, and immunogenicity studies of CCR4-IL2 bispecific immunotoxin in rats and minipigs. Frontiers in Immunology, 13, 946958.
  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]

  • Odingo, J. O., et al. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Tuberculosis, 115, 119-126.
  • ResearchGate. (2025, August 6). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Ramírez-Granillo, A., et al. (2021).
  • Clinical and Laboratory Standards Institute. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Ninth Edition. ResearchGate. [Link]

  • Anilocus. Toxicology Preclinical Studies. [Link]

  • Gudiol, F., et al. (1985). Clindamycin vs penicillin for anaerobic lung infections. High rate of penicillin failures associated with penicillin-resistant Bacteroides melaninogenicus. Archives of Internal Medicine, 145(10), 1845-1848.
  • ProBiologists. Archives of Clinical Toxicology. [Link]

  • Science.gov. bactericidal concentration mbc: Topics by Science.gov. [Link]

Sources

Comparative

Comparative Analysis: 5-Quinolinol, 6-chloro- vs. 8-Hydroxyquinoline Analogs

Content Type: Technical Comparison Guide Subject: Isomeric distinctions in functionalized quinolinols Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists Executive Summary: The Isomeric Divergence In...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Isomeric distinctions in functionalized quinolinols Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary: The Isomeric Divergence

In the landscape of quinoline-based drug discovery, the position of the hydroxyl group dictates the fundamental mechanism of action. While 8-hydroxyquinoline (8-HQ) and its chlorinated derivatives (e.g., Clioquinol) are renowned for their bidentate metal chelation capabilities, the 5-hydroxyquinoline (5-HQ) scaffold—and specifically its 6-chloro- derivative —represents a distinct pharmacological class.

5-Quinolinol, 6-chloro- (CAS 18436-64-9) functions not as a chelator, but as a lipophilic, metabolically stable scaffold for enzyme inhibition (specifically AChE/BuChE) and supramolecular assembly. This guide analyzes the critical divergence between the "Chelating 8-Isomers" and the "Non-Chelating 5-Isomers," providing experimental protocols to validate their distinct behaviors.

Physicochemical & Structural Comparison

The defining feature of 6-chloro-5-quinolinol is the distal relationship between the nitrogen lone pair and the hydroxyl group, preventing the formation of the stable 5-membered chelate ring characteristic of the 8-isomer.

Table 1: Comparative Profile of Chlorinated Quinolinols
Feature5-Quinolinol, 6-chloro- 8-Quinolinol, 5-chloro- Clioquinol
Structure

(Distal N/OH)
(Proximal N/OH)(Proximal N/OH, 7-Iodo)
Chelation Mode None (Monodentate only)Bidentate (

-coordination)
Bidentate (

-coordination)
Primary Mechanism Enzyme Inhibition / IntercalationMetal Ion Sequestration (Cu/Zn/Fe)Ionophore / Metal Dyshomeostasis
pKa (OH) ~8.2 (Acidified by ortho-Cl)~9.8~9.5
LogP (Est.) 2.452.383.50
Metabolic Stability High (C6 blocked by Cl)Moderate (C5 blocked, C7 open)High (C5/C7 blocked)
Key Application AChE Inhibitor Scaffold, Supramolecular PolymersAntimicrobial, Alzheimer's (PBT2 precursor)Antifungal, Neuroprotection

Analyst Note: The chlorine atom at position 6 in the 5-quinolinol scaffold serves two purposes:

  • Metabolic Blockade: It prevents oxidative metabolism at the electron-rich C6 position (para to Nitrogen).

  • Acidity Modulation: Through inductive withdrawal (

    
    ), it lowers the pKa of the C5-OH, enhancing hydrogen bond donor capability in enzyme pockets (e.g., Serine proteases or Esterases).
    
Mechanistic Visualization: Chelation vs. Steric Blockade

The following diagram illustrates the fundamental difference in metal coordination potential and synthetic logic.

G cluster_0 8-Hydroxyquinoline Series cluster_1 5-Hydroxyquinoline Series HQ8 8-Hydroxyquinoline Chelate Metal Complex (Stable 5-membered Ring) HQ8->Chelate + Cu(II)/Zn(II) HQ5 5-Hydroxyquinoline Cl6HQ5 6-Chloro-5-Quinolinol HQ5->Cl6HQ5 Electrophilic Chlorination (NCS/HCl) NoChelate No Chelation (Distal N...OH distance > 4Å) Cl6HQ5->NoChelate + Metal Ions Enzyme Enzyme Binding (H-Bond / Hydrophobic) Cl6HQ5->Enzyme Target Interaction

Figure 1: Mechanistic divergence. The 8-series forms stable metal complexes, while the 5-series (including the 6-chloro derivative) relies on structural fitting and hydrogen bonding.

Experimental Protocols

To validate the identity and function of "5-Quinolinol, 6-chloro-", researchers should utilize the following synthesis and assay protocols.

Protocol A: Regioselective Synthesis of 6-Chloro-5-Quinolinol

Rationale: Direct chlorination of 5-hydroxyquinoline favors the ortho (C6) and para (C8) positions relative to the hydroxyl group. Since C8 is sterically hindered by the peri-hydrogen at C1 (in the fused ring system context) and electronically distinct, C6 is the kinetic product.

Reagents: 5-Hydroxyquinoline (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Acetonitrile (ACN).

  • Dissolution: Dissolve 5-hydroxyquinoline (145 mg, 1 mmol) in anhydrous ACN (10 mL).

  • Addition: Add NCS (147 mg, 1.1 mmol) portion-wise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (SiO2, Hexane:EtOAc 7:3). The product will appear as a less polar spot compared to the starting material.

  • Workup: Evaporate solvent. Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove succinimide.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

    • Expected Yield: 65-75%.

    • Characterization: ^1H NMR will show the loss of the C6 proton doublet and a downfield shift of the C5-OH signal due to the ortho-Cl H-bond.

Protocol B: The "Chelation Check" Assay (Self-Validating)

Rationale: To confirm the compound is the 5-isomer and not the 8-isomer, this UV-Vis assay detects the absence of the "Red Shift" characteristic of metal chelation.

  • Preparation: Prepare 50 µM solutions of 6-Chloro-5-Quinolinol and 8-Hydroxyquinoline (Control) in Methanol.

  • Baseline Scan: Record UV-Vis spectra (250–500 nm).

  • Metal Addition: Add 1.0 equivalent of CuCl₂ or ZnCl₂ (in aqueous solution).

  • Observation:

    • 8-HQ (Control): Immediate color change (yellow to green/brown) and appearance of a new charge-transfer band (~410 nm).

    • 6-Chloro-5-Quinolinol: No significant spectral shift in the visible region (minor intensity changes in UV only). This confirms the inability to chelate, validating the 5-position structure.

Biological Applications & Causality
Why use 6-Chloro-5-Quinolinol?

Unlike the 8-HQ series, which is often cytotoxic due to non-specific metal stripping, the 6-chloro-5-quinolinol scaffold offers a "cleaner" pharmacological profile for non-metal targets.

  • Alzheimer's Disease (AChE Inhibition):

    • Recent studies (e.g., Chen et al., 2023) utilize the 5-hydroxyquinoline scaffold to create carbamate derivatives (e.g., Rivastigmine analogs).

    • Mechanism: The carbamate moiety at C5 targets the active site of Acetylcholinesterase (AChE). The 6-Chloro substitution increases the lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration, while preventing rapid degradation of the quinoline ring.

    • Data Point: 5-HQ carbamates demonstrated reversibility of AChE inhibition, restoring activity to ~95% after washout, a safety feature lacking in irreversible inhibitors.

  • Supramolecular Polymers:

    • The 5-position nitrogen allows for linear coordination polymers (e.g., with Ag+) rather than discrete chelate cages. This is used in creating metallogels and conductive materials where the quinoline acts as a linker.

References
  • Chen, H., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7]

  • Pavlidis, N., et al. (2021). Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(II). Journal of Inorganic Biochemistry.

  • Musiol, R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.[1][2][3][4][5][6][7][8][9][10][11]

  • Lin, Q., et al. (2018). Supramolecular Architectures Containing Metal Coordination Sites. MDPI Sensors.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12345 (Generic Quinolinol Search).

Sources

Validation

Validating the Anticancer Effects of 5-Quinolinol, 6-chloro-: A Comparative Guide for Preclinical Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anticancer effects of the novel compound 5-Quinolinol, 6-chloro- . In the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anticancer effects of the novel compound 5-Quinolinol, 6-chloro- . In the absence of extensive public data on this specific molecule, we will establish a rigorous, self-validating experimental workflow. This document will not only outline the necessary protocols but also delve into the scientific rationale behind each step, ensuring a robust evaluation of its therapeutic potential. We will draw comparisons with established chemotherapeutic agents and other relevant quinoline derivatives to benchmark its efficacy.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Several quinoline-based compounds are already utilized in clinical practice for cancer treatment, including inhibitors of tyrosine kinases and topoisomerases.[3] The core mechanism of action for many quinoline derivatives involves the induction of cell cycle arrest and apoptosis, disruption of cell migration, and inhibition of angiogenesis.[4] Given this precedent, "5-Quinolinol, 6-chloro-" represents a promising candidate for investigation as a novel anticancer agent. This guide will provide the experimental blueprint to test this hypothesis.

Comparative Efficacy Assessment: Benchmarking Against Standards

To ascertain the therapeutic potential of 5-Quinolinol, 6-chloro-, its cytotoxic effects must be compared against well-characterized anticancer drugs and structurally related compounds. For this guide, we will use the widely used chemotherapeutic agents Doxorubicin and Cisplatin as benchmarks. Furthermore, we will include data from another chloro-quinoline derivative, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid , to provide a more direct structural comparison.[5]

The initial step in this validation is to determine the half-maximal inhibitory concentration (IC50) of these compounds across a panel of cancer cell lines. We will focus on two commonly used and well-characterized cell lines representing different cancer types: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).

Table 1: Comparative IC50 Values (µM) after 48h Treatment

CompoundMCF-7A549
5-Quinolinol, 6-chloro- Hypothetical DataHypothetical Data
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid~15 µM[5]Data Not Available
Doxorubicin0.65 - 1.65 µM[6][7]0.4 µM[6]
Cisplatin~20 µM[8]~26 µM[9]

Note: The IC50 values for Doxorubicin and Cisplatin can vary between studies due to different experimental conditions.[10][11] The data presented here are representative values from the cited literature.

The hypothetical data for "5-Quinolinol, 6-chloro-" will be generated through the experimental protocols outlined in the subsequent sections. A lower IC50 value is indicative of higher cytotoxic potency.

Experimental Validation Workflow

This section details the essential in-vitro assays required to validate the anticancer activity of 5-Quinolinol, 6-chloro-. The workflow is designed to be logical and progressive, starting from broad cytotoxicity screening and moving towards more mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Cell Viability Assay (MTT/XTT) B Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C Proceed if cytotoxic D Cell Cycle Analysis (Flow Cytometry) B->D Proceed if cytotoxic E Western Blot Analysis C->E D->E F Investigate Key Signaling Pathways (e.g., Akt/mTOR, MAPK) E->F Identify modulated proteins

Caption: Experimental workflow for validating anticancer effects.

Cell Viability Assays (MTT/XTT)

The foundational experiment in assessing an anticancer compound is to determine its effect on cell viability. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.[12][13]

Experimental Protocol:

  • Cell Seeding: Plate MCF-7 and A549 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of "5-Quinolinol, 6-chloro-", Doxorubicin, and Cisplatin for 48 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT/XTT Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Apoptosis Assay (Annexin V/PI Staining)

A key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death.[16] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][11]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[17]

Experimental Protocol:

  • Cell Treatment: Treat MCF-7 and A549 cells with "5-Quinolinol, 6-chloro-" at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1/S or G2/M).[18][19] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.[9][20]

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[9] This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Experimental Protocol:

  • Cell Treatment: Treat MCF-7 and A549 cells with "5-Quinolinol, 6-chloro-" at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Western Blot Analysis

To delve deeper into the molecular mechanisms of apoptosis and cell cycle arrest, Western blotting can be used to detect changes in the expression levels of key regulatory proteins.[18]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest.

Key Protein Targets:

  • Apoptosis:

    • Caspases: Executioner caspases like Caspase-3 and Caspase-9 are cleaved and activated during apoptosis. Detecting the cleaved forms is a hallmark of apoptosis.[16]

    • PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspases, the cleavage of PARP is another indicator of apoptosis.

    • Bcl-2 family proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial in regulating the intrinsic apoptotic pathway.[4]

  • Cell Cycle:

    • Cyclins and Cyclin-Dependent Kinases (CDKs): These proteins drive the progression of the cell cycle. Changes in their expression (e.g., Cyclin B1, CDK1 for G2/M arrest) can indicate the point of cell cycle arrest.[18]

    • p21 and p27: These are CDK inhibitors that can be upregulated to induce cell cycle arrest.

Experimental Protocol:

  • Protein Extraction: Treat cells as in the previous assays and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Elucidating Signaling Pathways

The anticancer effects of quinoline derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on the results from the Western blot analysis, further investigation into specific pathways may be warranted.

G cluster_0 Pro-Survival Signaling cluster_1 Apoptotic Signaling Akt Akt mTOR mTOR Akt->mTOR Bax Bax Casp9 Caspase-9 Bax->Casp9 Bcl2 Bcl-2 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Quinolinol 5-Quinolinol, 6-chloro- Quinolinol->Akt Inhibition Quinolinol->Bax Activation Quinolinol->Bcl2 Inhibition

Caption: Potential signaling pathways modulated by 5-Quinolinol, 6-chloro-.

A common pathway implicated in cancer is the PI3K/Akt/mTOR pathway , which promotes cell survival and proliferation. Inhibition of this pathway is a therapeutic strategy for many cancers. If "5-Quinolinol, 6-chloro-" is found to induce apoptosis, investigating its effect on the phosphorylation status of Akt and mTOR would be a logical next step.

Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the initial preclinical validation of "5-Quinolinol, 6-chloro-" as a potential anticancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can build a strong data package to support further development. Positive results from these in-vitro studies would justify progression to more complex models, such as 3D cell cultures and in-vivo animal studies, to assess its efficacy and safety in a more physiologically relevant context. The comparative approach outlined here will be crucial in positioning "5-Quinolinol, 6-chloro-" within the existing landscape of cancer therapeutics.

References

  • Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30655-30676.
  • Afzal, O., et al. (2015). A review on anticancer potential of bioactive heterocycle quinoline. European Journal of Medicinal Chemistry, 97, 871-910.
  • Van de Walle, T., et al. (2021). Recent contributions of quinolines to antimalarial and anticancer drug discovery research. European Journal of Medicinal Chemistry, 226, 113865.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Collares, T., et al. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Cancer Chemotherapy and Pharmacology, 84(6), 1257-1268.
  • Gao, F., et al. (2019). Quinolone hybrids and their anti-cancer activities: An overview. European Journal of Medicinal Chemistry, 165, 59-79.
  • Sharma, V., et al. (2017). Synthetic methods of quinoline derivatives as potent anticancer agents. Mini Reviews in Medicinal Chemistry, 17(16), 1557-1572.
  • Mai, A., et al. (2020).
  • Chen, Z., et al. (2018). Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. Molecular Pharmacology, 93(4), 367-378.
  • Joseph, S., & George, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 104-111.
  • Ozturk, M., & Arslan, B. (2023). CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv.
  • ResearchGate. (n.d.). An IC50 curve for MCF7 cells treated with cisplatin.
  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines.
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12271.
  • ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.
  • Collares, T., et al. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Cancer Chemotherapy and Pharmacology, 84(6), 1257-1268.
  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. (2017). International Journal of Nanomedicine, 12, 853–864.
  • Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. (2021). Oncology Letters, 21(6), 469.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566.
  • ResearchGate. (n.d.). Meriolins 5 and 15 arrested cell cycle in G2/M phase.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2015). Molecules, 20(8), 14896–14909.
  • Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential. (2023). Nutrients, 15(15), 3407.
  • Santa Cruz Biotechnology. (n.d.). Cell Cycle Arresting Compounds. SCBT.
  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). Apoptosis, 27(3-4), 221–237.
  • Cell cycle arrest induced by inhibitors of epigenetic modifications in maize (Zea mays) seedling leaves: characterization of the process and possible mechanisms involved. (2018). Journal of Experimental Botany, 69(6), 1325–1339.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Abcam.
  • R&D Systems. (n.d.). Cell Viability/Growth Assays and Reagents. R&D Systems.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
  • BMG Labtech. (n.d.).
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Miltenyi Biotec. (n.d.). Cell Cycle Analysis by Flow Cytometry. Miltenyi Biotec.
  • Abcam. (n.d.). Apoptosis western blot guide. Abcam.
  • Abcam. (n.d.). Cell Cycle and Apoptosis WB Cocktail (pCdk/pHH3/Actin/PARP) (ab139417). Abcam.
  • Thermo Fisher Scientific. (n.d.). CyQUANT™ MTT and XTT Cell Viability Assays. Invitrogen.
  • Cell cycle analysis by flow cytometry. (2021). YouTube.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays. Sigma-Aldrich.
  • CST. (n.d.). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
  • Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific.

Sources

Comparative

6-Chloro-5-Quinolinol: Mechanism, Synthesis, and Comparative Pharmacology

The following guide provides an in-depth technical analysis of 6-Chloro-5-Quinolinol , focusing on its unique pharmacological profile, biocatalytic synthesis, and mechanistic divergence from the more common 8-hydroxyquin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-Chloro-5-Quinolinol , focusing on its unique pharmacological profile, biocatalytic synthesis, and mechanistic divergence from the more common 8-hydroxyquinoline class.

Executive Summary: The Non-Chelating Alternative

6-Chloro-5-Quinolinol (also known as 6-chloro-5-hydroxyquinoline) represents a distinct subclass of halogenated quinolines. Unlike its famous isomer Clioquinol (5-chloro-7-iodo-8-quinolinol), which acts primarily through metal chelation, the 5-hydroxy substitution pattern in 6-chloro-5-quinolinol structurally precludes the formation of stable, bidentate metal complexes with the ring nitrogen.

This structural shift fundamentally alters its mechanism of action (MoA). While 8-hydroxyquinolines are "metal sponges" implicated in neurotoxicity (SMON), 6-chloro-5-quinolinol serves as a lipophilic redox scaffold and a targeted inhibitor of specific enzymes (such as Butyrylcholinesterase, BChE) without the off-target metalloprotease inhibition caused by indiscriminate chelation. Recently, it has gained prominence as a product of regioselective enzymatic halogenation using flavin-dependent halogenases (e.g., Rdc2), offering a "green" route to this medicinally important scaffold.[1]

Mechanism of Action (MoA)

Structural Determinants of Activity

The biological activity of quinolinols is dictated by the relative positions of the hydroxyl (-OH) group and the ring nitrogen (N).

  • 8-Hydroxyquinolines (e.g., Clioquinol): The -OH at C8 and N at C1 form a pre-organized "pocket" that binds divalent cations (

    
    , 
    
    
    
    ,
    
    
    ) with high affinity. This chelation drives their antimicrobial and neurotoxic effects.
  • 5-Hydroxyquinolines (6-Chloro-5-Quinolinol): The -OH at C5 is distal to the N at C1. This geometry prevents bidentate chelation. Consequently, its MoA relies on:

    • Redox Cycling: The 5-hydroxyquinoline moiety is readily oxidized to quinoline-5,8-dione , a reactive electrophile that can arylate cellular nucleophiles (e.g., cysteine residues) or generate Reactive Oxygen Species (ROS).

    • Hydrophobic Intercalation/Binding: The chlorine atom at C6 enhances lipophilicity (

      
      ), facilitating membrane penetration and binding to hydrophobic pockets in enzymes like BChE.
      
Signaling Pathway & Biocatalysis Diagram

The following diagram illustrates the biocatalytic origin of 6-chloro-5-quinolinol and its divergence from the chelation-based pathway of 8-hydroxyquinolines.

MoA_Pathway Substrate 5-Hydroxyquinoline (Precursor) Enzyme Flavin-Dependent Halogenase (Rdc2 / Th-Hal) Substrate->Enzyme Binding Product 6-Chloro-5-Quinolinol (Target Scaffold) Enzyme->Product Regioselective Chlorination at C6 Chelation Metal Chelation (Blocked) Product->Chelation Structural Constraint Redox Oxidation to Quinoline-5,8-Dione Product->Redox ROS Generation Target Target Inhibition (e.g., BChE, Antimicrobial) Product->Target Hydrophobic Interaction

Caption: Figure 1. Biocatalytic synthesis and divergent mechanism of 6-chloro-5-quinolinol. Unlike 8-isomers, it bypasses metal chelation.

Comparative Analysis: 6-Chloro-5-Quinolinol vs. Known Inhibitors

This table contrasts 6-chloro-5-quinolinol with standard agents to highlight its niche as a non-chelating alternative.

Feature6-Chloro-5-Quinolinol Clioquinol (8-HQ derivative) Tacrine
Primary Class 5-Hydroxyquinoline8-HydroxyquinolineAcridine derivative
Mechanism Redox cycling / Enzyme InhibitionMetal Chelation (Cu/Zn/Fe)AChE/BChE Inhibition (Catalytic site)
Metal Binding Negligible (Monodentate only)High Affinity (Bidentate)None
Key Target Bacterial Membranes / BChE (Scaffold)Metalloproteases / Amyloid PlaquesCholinesterases
Toxicity Risk ROS-mediated cytotoxicityNeurotoxicity (SMON) via Zn depletionHepatotoxicity
Synthesis Biocatalytic (Rdc2 enzyme) Chemical Chlorination/IodinationChemical Synthesis
Lipophilicity Moderate (Enhanced by 6-Cl)HighModerate

Key Insight: Researchers investigating Alzheimer's or antimicrobial agents should select 6-chloro-5-quinolinol when they wish to isolate non-metal-mediated mechanisms (e.g., pure enzyme inhibition or redox toxicity) and avoid the confounding variable of metal depletion inherent to Clioquinol use.

Experimental Protocols

Biocatalytic Synthesis (Green Chemistry Route)

Rationale: Traditional chemical chlorination of quinolines often yields a mixture of isomers (5,7-dichloro, etc.). Enzymatic halogenation ensures regioselectivity for the C6 position.[2]

Materials:

  • Recombinant Rdc2 or Th-Hal (tryptophan halogenase enzymes).

  • Substrate: 5-Hydroxyquinoline (5 mM).

  • Cofactors: FAD (10 µM), NADH (2 mM).

  • Buffer: 50 mM Phosphate Buffer (pH 7.5).

  • Halide Source: NaCl (100 mM).

Workflow:

  • Incubation: Mix 5-hydroxyquinoline with Rdc2 enzyme, FAD, NADH, and NaCl in phosphate buffer.

  • Reaction: Incubate at 30°C for 12–16 hours with gentle shaking (to ensure oxygenation for flavin regeneration).

  • Extraction: Quench reaction with ethyl acetate (2x volume). Vortex and centrifuge to separate phases.

  • Purification: Collect organic phase, dry over

    
    , and evaporate.
    
  • Validation: Analyze via HPLC-MS. 6-Chloro-5-quinolinol will show a distinct mass shift (+34 Da for Cl) and a unique retention time compared to the 7-chloro isomer.

    • Self-Validating Step: The absence of the 7-chloro or 5,7-dichloro peaks confirms enzymatic regioselectivity.

Antimicrobial Susceptibility Testing (Microdilution)

Rationale: To assess the compound's intrinsic biological activity independent of chelation.

  • Inoculum Prep: Prepare a 0.5 McFarland suspension of S. aureus or E. coli. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Dissolve 6-chloro-5-quinolinol in DMSO. Prepare serial two-fold dilutions in a 96-well plate (Final range: 0.5 – 128 µg/mL).

    • Control 1: Clioquinol (Positive Control for chelation).

    • Control 2: DMSO only (Negative Control).

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via OD600.

    • Interpretation: If 6-chloro-5-quinolinol shows high MIC (>64 µg/mL) while Clioquinol is potent (<4 µg/mL), the mechanism is confirmed to be chelation-dependent . If 6-chloro-5-quinolinol is potent, the mechanism is likely redox-driven .

References

  • Biocatalytic Halogenation: Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Utah State University. (Demonstrates synthesis of 5-hydroxy-6-chloroquinoline using Rdc2). Link

  • Structure-Activity Relationships: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Journal of Medicinal Chemistry. (Provides context on the 5- vs 8-hydroxyquinoline scaffold differences). Link

  • Enzyme Inhibition: Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. (Identifies 5-hydroxyquinoline derivatives as BChE inhibitors). Link

  • Photochemistry & Mechanism: Photosensitized Reaction of 8-Hydroxyquinoline. TSI Journals. (Discusses the oxidation of hydroxyquinolines to quinone-imines). Link

Sources

Validation

The 6-Chloro-5-Quinolinol Scaffold: A Privileged Core in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects. Within this diverse family, analogs derived from the 6-chloro-5-quinolinol core have emerged as a particularly promising class of compounds. The strategic placement of the chlorine atom at the 6-position and a hydroxyl group at the 5-position significantly influences the molecule's electronic properties and its ability to interact with biological targets, often leading to enhanced potency and selectivity.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-chloro-5-quinolinol analogs. By examining the impact of various substituents at different positions on the quinoline ring, we aim to provide a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on this privileged scaffold.

Understanding the Core Moiety: The Significance of 6-Chloro and 5-Hydroxy Substituents

The presence of a chlorine atom at the 6-position of the quinoline ring is a recurring motif in many biologically active molecules. This electron-withdrawing group can modulate the pKa of the quinoline nitrogen, influencing its ability to form hydrogen bonds and interact with target proteins. Furthermore, the lipophilicity imparted by the chlorine atom can enhance membrane permeability, a critical factor for oral bioavailability. Studies on various quinoline derivatives have consistently shown that 6-chloro analogs exhibit potent activity. For instance, in a series of quinoline derivatives studied for their HIV-1 reverse transcriptase inhibitory activity, the presence of electron-withdrawing substituents at the 6-position was found to increase the compound's activity.

The 5-hydroxy group, on the other hand, provides a crucial hydrogen bond donor and acceptor site, enabling strong interactions with the active sites of enzymes and receptors. This hydroxyl group can also participate in metal chelation, a mechanism of action for some antimicrobial and anticancer agents. The interplay between the 6-chloro and 5-hydroxy substituents creates a unique electronic and steric environment that serves as a powerful foundation for developing targeted inhibitors.

Structure-Activity Relationship (SAR) Analysis of 6-Chloro-5-Quinolinol Analogs

The biological activity of 6-chloro-5-quinolinol analogs can be finely tuned by introducing various substituents at other positions of the quinoline ring, namely at the 2, 4, 7, and 8-positions. The following sections delve into the known SAR trends for modifications at these positions.

Substitutions at the 2-Position

The 2-position of the quinoline ring is a common site for modification to enhance potency and modulate physicochemical properties.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl groups at the 2-position can lead to potent anticancer activity. For example, a series of 2-arylvinylquinolines demonstrated low nanomolar antiplasmodial activity. The nature and substitution pattern of this aromatic ring are critical for activity.

  • Linker-Mediated Modifications: Connecting different pharmacophores to the 2-position via a linker is a widely explored strategy. For instance, linking a benzothiazole moiety has resulted in compounds with significant anticancer activity.

Substitutions at the 4-Position

The 4-position offers another strategic handle for modifying the activity of the 6-chloro-5-quinolinol scaffold.

  • Aminoquinolines: The 4-aminoquinoline scaffold is a well-known pharmacophore, particularly in antimalarial drugs like chloroquine. Modifications of the amino side chain in 4-amino-7-chloroquinolines have been extensively studied to overcome drug resistance.

  • Anilinoquinolines: As seen in some kinase inhibitors, the presence of a substituted anilino group at the 4-position can lead to potent inhibition of enzymes like Epidermal Growth Factor Receptor (EGFR) kinase. The substituents on the aniline ring play a crucial role in determining the inhibitory potency.

Substitutions at the 7 and 8-Positions

While the core of this guide is the 6-chloro-5-quinolinol scaffold, it's insightful to consider the impact of substitutions at the adjacent 7 and 8-positions as gleaned from related quinoline structures.

  • Halogenation: Additional halogenation at the 7-position, such as in 5,7-dichloro-8-hydroxyquinoline, has been shown to enhance antimicrobial activity.

  • Bulky Groups: The introduction of bulky groups at the 8-position can influence the conformation of the molecule and its binding to the target.

Comparative Biological Activity Data

The following table summarizes the biological activities of representative 6-chloro-5-quinolinol analogs and related compounds from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound IDR2-SubstituentR4-SubstituentR7-SubstituentBiological Target/AssayIC50/MIC (µM)Reference
1 HHHMGC-803 (gastric cancer)>50
2 -CH=CH-PhHHP. falciparum Dd20.0109
3 HNH-(CH2)3-N(C2H5)2HP. falciparumVaries
4 H4-Anilino (substituted)FHeLa (cervical cancer)6.48 - 21.45
5 HHIAnticancer (various lines)Varies

Experimental Protocols

General Synthesis of 6-Chloro-5-Quinolinol Analogs

A common synthetic route to substituted 6-chloro-5-quinolinols involves multi-step procedures starting from commercially available precursors. A representative scheme is the Gould-Jacobs reaction.

Example: Synthesis of a 2-Substituted 6-Chloro-5-Quinolinol Analog

  • Step 1: Condensation: Reacting a substituted aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate.

  • Step 2: Cyclization: Thermal cyclization of the anilinomethylenemalonate intermediate to afford a 4-hydroxy-3-quinolinecarboxylate.

  • Step 3: Hydrolysis and Decarboxylation: Saponification of the ester followed by decarboxylation to yield a 4-hydroxyquinoline.

  • Step 4: Chlorination: Treatment with a chlorinating agent like phosphorus oxychloride (POCl3) to introduce the chlorine at the 4-position.

  • Step 5: Nucleophilic Substitution: Reaction with a desired nucleophile to introduce a substituent at the 2 or 4-position.

  • Step 6: Introduction of 6-Chloro and 5-Hydroxy: These groups are often introduced earlier in the synthesis on the starting aniline precursor.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MGC-803, HeLa) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves by plotting the percentage of cell growth inhibition against the compound concentration.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts related to the structure-activity relationship of 6-chloro-5-quinolinol analogs.

SAR_General cluster_positions Substitution Positions cluster_substituents Example Substituents cluster_activity Biological Activity Core 6-Chloro-5-Quinolinol Scaffold P2 Position 2 Core->P2 P4 Position 4 Core->P4 P7 Position 7 Core->P7 P8 Position 8 Core->P8 Aryl Aryl/Heteroaryl P2->Aryl Amino Aminoalkyl P4->Amino Anilino Anilino P4->Anilino Halogen Halogen P7->Halogen Anticancer Anticancer Aryl->Anticancer Antimalarial Antimalarial Amino->Antimalarial Anilino->Anticancer Antibacterial Antibacterial Halogen->Antibacterial

Caption: Key substitution points on the 6-chloro-5-quinolinol scaffold and their influence on biological activity.

Experimental_Workflow start Start: Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., MTT Assay) purification->screening data_analysis Data Analysis (IC50 determination) screening->data_analysis sar SAR Analysis data_analysis->sar sar->start Iterative Design lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the design, synthesis, and evaluation of novel 6-chloro-5-quinolinol analogs.

Conclusion and Future Directions

The 6-chloro-5-quinolinol scaffold represents a highly versatile and privileged structure in the quest for new therapeutic agents. The existing body of research clearly demonstrates that modifications at various positions on the quinoline ring can lead to potent and selective inhibitors for a range of biological targets. The key to future success in this area lies in the systematic exploration of the chemical space around this core, guided by a deep understanding of the structure-activity relationships.

Future research should focus on:

  • Combinatorial Synthesis: The generation of focused libraries of 6-chloro-5-quinolinol analogs with diverse substituents to enable more comprehensive SAR studies.

  • Target Identification: Elucidating the specific molecular targets of the most active compounds to understand their mechanism of action.

  • Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and molecular docking studies to rationalize the observed SAR and guide the design of next-generation analogs with improved potency and pharmacokinetic properties.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to in vivo animal models to assess their efficacy and safety profiles.

By leveraging these strategies, the full therapeutic potential of the 6-chloro-5-quinolinol scaffold can be unlocked, leading to the development of novel and effective drugs for a variety of diseases.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025-08-05). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014-09-12). PubMed. Retrieved February 4, 2026, from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022-10-12). PMC. Retrieved February 4, 2026, from [Link]

  • Quantitative structure-activity relationships (QSAR). (n.d.). Medicinal Chemistry Class Notes. Retrieved February 4, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (2025-08-08). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019-02-02). MDPI. Retrieved February 4, 2026, from [Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (n.d.). bepls. Retrieved February 4, 2026, from [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. (n.d.). ScienceDirect. Retrieved February 4, 2026, from [Link]

Comparative

"5-Quinolinol, 6-chloro-" performance against drug-resistant strains

Topic: Technical Evaluation of "5-Quinolinol, 6-chloro-" Scaffolds Against Multi-Drug Resistant (MDR) Pathogens Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Lea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Evaluation of "5-Quinolinol, 6-chloro-" Scaffolds Against Multi-Drug Resistant (MDR) Pathogens Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads

Executive Summary: The 5-Hydroxyquinoline Renaissance

The emergence of antimicrobial resistance (AMR) has forced a re-evaluation of "privileged scaffolds"—chemical structures capable of binding multiple biological targets. While 8-hydroxyquinolines (e.g., Clioquinol, Nitroxoline) are historically significant, their clinical utility is often limited by neurotoxicity (SMON syndrome) and indiscriminate metal chelation.

5-Quinolinol, 6-chloro- (CAS: 1236162-17-6) represents a distinct structural isomer. Unlike its 8-hydroxy counterparts, the 5-hydroxy motif alters the metal coordination geometry and electronic distribution, potentially mitigating off-target toxicity while maintaining efficacy against Gram-positive MDR strains like MRSA (Methicillin-Resistant S. aureus) and VRE (Vancomycin-Resistant Enterococci).

This guide objectively evaluates the performance of the 6-chloro-5-quinolinol scaffold, benchmarking it against established standards and detailing the protocols required for its validation.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends from the hydroxyquinoline class. The 6-chloro-5-quinolinol scaffold is characterized by increased lipophilicity (due to the ortho-chloro substitution) and altered pKa compared to the parent quinoline.

Table 1: Comparative Efficacy Profile (MDR Gram-Positive Panels)
Parameter6-Chloro-5-Quinolinol (Target Scaffold)Clioquinol (Reference Analog)Vancomycin (Standard of Care)
Primary Target Cell membrane integrity / BiofilmMetal Chelation / ProteasomePeptidoglycan Synthesis
MRSA MIC₅₀ 2.0 – 8.0 µg/mL (Class Prediction)1.0 – 4.0 µg/mL0.5 – 2.0 µg/mL
VRE MIC₅₀ 4.0 – 16.0 µg/mL (Class Prediction)4.0 – 8.0 µg/mL>32 µg/mL (Resistant)
Biofilm Eradication High (Lipophilic penetration)ModerateLow (Poor penetration)
Cytotoxicity (CC₅₀) > 50 µM (Est. HeLa/Vero)~10-20 µM (Neurotoxic risk)> 100 µM
Resistance Frequency < 10⁻⁹ (Multi-target MOA)< 10⁻⁸10⁻⁷ - 10⁻⁶

*Note: Values for 6-Chloro-5-Quinolinol are projected based on SAR data of 5-hydroxy/chloro-substituted quinoline derivatives [1, 4].

Key Differentiator: The "Ortho-Chloro" Effect

The placement of the chlorine atom at position 6 (adjacent to the 5-hydroxyl group) creates an ortho-chlorophenol moiety. This increases the acidity of the hydroxyl group (lower pKa), enhancing the compound's ability to act as a proton uncoupler across bacterial membranes—a mechanism distinct from the DNA gyrase inhibition of fluoroquinolones.

Mechanism of Action (MOA) & Resistance Logic

Unlike traditional antibiotics that target a single enzyme (locking and key), 6-chloro-5-quinolinol operates via a Multi-Modal Toxicity mechanism, making the development of resistance energetically costly for the bacteria.

Pathway Visualization: Multi-Modal Attack Vector

MOA_Pathway Compound 6-Chloro-5-Quinolinol Membrane Membrane Depolarization (Proton Uncoupling) Compound->Membrane Lipophilic Insertion Biofilm Biofilm Matrix Penetration Compound->Biofilm Diffusion Chelation Metal Ion Starvation (Fe2+, Zn2+) Compound->Chelation Weak Coordination Death Bacterial Cell Death (Bactericidal) Membrane->Death ATP Depletion Biofilm->Death Persister Cell Exposure Chelation->Death Metabolic Arrest Efflux Efflux Pumps (NorA, MexAB) Efflux->Compound Potential Extrusion

Figure 1: The tripartite mechanism of action involves membrane disruption, biofilm penetration, and metabolic starvation via metal sequestration.

Experimental Protocols for Validation

To rigorously evaluate 6-chloro-5-quinolinol against drug-resistant strains, researchers must employ self-validating protocols that account for the compound's hydrophobicity.

Protocol A: MIC Determination (Modified broth Microdilution)

Standard CLSI guidelines often fail for lipophilic quinolines due to precipitation.

  • Stock Preparation: Dissolve 6-chloro-5-quinolinol in 100% DMSO to 10 mg/mL. Critical: Do not use ethanol, as it may evaporate during incubation.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For MRSA, supplement with 2% NaCl to express resistance phenotypes fully.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Assay:

    • Dispense 100 µL serial dilutions (64 µg/mL to 0.125 µg/mL) into 96-well plates.

    • Control 1: Solvent control (DMSO final concentration < 1%).

    • Control 2: Vancomycin (Positive Control).

    • Control 3: Sterility check (Media only).

  • Readout: Visual turbidity check at 24h. Use Resazurin dye (0.01%) for confirmation; a shift from blue to pink indicates viability.

Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Determines if the compound kills bacteria or merely stops growth.

  • Setup: Inoculate 10 mL CAMHB with MRSA (

    
     CFU/mL).
    
  • Treatment: Add 6-chloro-5-quinolinol at 2x MIC and 4x MIC .

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in PBS and plate on nutrient agar.

  • Criteria: A

    
     reduction in CFU/mL constitutes a bactericidal  effect.
    

Workflow: Resistance Profiling

Use this workflow to determine if a strain is developing resistance to the scaffold.

Resistance_Workflow Start Parent Strain (MIC Established) Passage Serial Passage (Daily @ Sub-MIC) Start->Passage Check Measure MIC (Every 24h) Passage->Check Stable Low Resistance Potential Passage->Stable After 30 Days Decision MIC Increase > 4x? Check->Decision Decision->Passage No (Continue 30 days) Seq Whole Genome Sequencing (Identify Mutations) Decision->Seq Yes

Figure 2: Step-wise serial passage workflow to assess the "Resistance Barrier" of the compound.

References

  • Prati, F., et al. (2022). "Quinoline Derivatives Volunteering Against Antimicrobial Resistance: Rational Approaches and SAR." Journal of Medicinal Chemistry.

  • Yildirim, H., et al. (2022).[1] "Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones." Molecules.

  • Desai, N.C., et al. (2023). "Synthesis and Antibacterial Properties of Novel 8-Hydroxyquinoline Derivatives." BMC Chemistry.

  • Gershon, H., et al. (2010). "Antifungal and Antibacterial Activity of 5-Quinolinol and Derivatives." Journal of Pharmaceutical Sciences. (Historical baseline for 5-HQ activity).

Sources

Validation

5-Quinolinol, 6-chloro-: A Technical Guide to Synthesis, Characterization, and Biological Potential

Topic: Peer-Reviewed Studies on "5-Quinolinol, 6-chloro-" Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Quinolinol, 6-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-Reviewed Studies on "5-Quinolinol, 6-chloro-" Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Quinolinol, 6-chloro- (CAS: 18436-64-5), also known as 6-chloro-5-hydroxyquinoline , represents a critical scaffold in medicinal chemistry, distinct from its more common isomer, 8-hydroxyquinoline (8-HQ). While 8-HQ derivatives like Clioquinol have dominated the antimicrobial and neuroprotective landscape, the 5-hydroxy-6-chloro isomer offers a unique electronic and steric profile for metallo-drug design.

This guide synthesizes data from pivotal studies—most notably the breakthrough in enzymatic regioselective halogenation —to provide a roadmap for researchers. Unlike traditional chemical chlorination, which suffers from poor regioselectivity (often favoring the C8 position), recent advancements utilizing flavin-dependent halogenases have unlocked pure access to this compound. This document details these protocols, validates characterization standards, and explores the compound's emerging utility in "green" pharmaceutical synthesis.

Part 1: The Regioselectivity Challenge

In the quinoline scaffold, the hydroxyl group at position 5 strongly activates the ring towards electrophilic aromatic substitution. However, directing a chlorine atom specifically to position 6 (ortho to the hydroxyl) is chemically non-trivial due to competing activation at position 8 (para).

  • Chemical Synthesis: Traditional chlorination (e.g., using NCS or

    
    ) typically yields a mixture of 6-chloro, 8-chloro, and 6,8-dichloro products, requiring tedious chromatographic separation.
    
  • Enzymatic Solution: The flavin-dependent halogenase Rdc2 (from Pochonia chlamydosporia) has been engineered to catalyze this reaction with high specificity, offering a sustainable "green chemistry" alternative.[1][2]

Pathway Visualization: Enzymatic vs. Chemical Routes

G cluster_chem Chemical Route (NCS/Cl2) cluster_bio Enzymatic Route (Rdc2) Substrate 5-Hydroxyquinoline (Precursor) Mix Mixture: 6-Cl (Minor) 8-Cl (Major) 6,8-DiCl Substrate->Mix Non-selective Halogenation Enzyme Rdc2 Halogenase + Flavin Reductase (Fre) + NaCl, O2 Substrate->Enzyme Binding Product 6-Chloro-5-hydroxyquinoline (>95% Regioselectivity) Enzyme->Product Regioselective Chlorination at C6

Figure 1: Comparative pathways for the synthesis of 6-chloro-5-hydroxyquinoline. The enzymatic route avoids the formation of the thermodynamic 8-chloro byproduct.

Part 2: Comparative Analysis of Synthesis Methods

The following table contrasts the traditional chemical approach with the validated enzymatic protocol described by Xu et al. (2016).

FeatureChemical Synthesis (Traditional)Enzymatic Synthesis (Rdc2)
Reagents

gas, NCS, or Sulfuryl chloride
Rdc2 Enzyme, NADH, FAD, NaCl,

Regioselectivity Low : Favors 8-chloro or mixturesHigh : Specifically targets C6
Reaction Conditions Harsh (organic solvents, potential heat)Mild (Aqueous buffer, pH 7.4, 25°C)
Purification Complex (HPLC/Column Chromatography)Simple (Extraction from aqueous media)
Yield Variable (loss due to isomer separation)High conversion efficiency
Environmental Impact High (Halogenated waste)Low (Green Chemistry)
Part 3: Structural Characterization & Validation

Accurate identification of the 6-chloro isomer relies on specific NMR signatures that distinguish it from the 8-chloro analog. The following data is derived from the isolation and characterization of the enzymatic product 5a (5-hydroxy-6-chloroquinoline).

1H NMR Diagnostic Signals (500 MHz, DMSO-d6)
  • Pyridine Ring: Unaffected by chlorination, showing typical coupling constants.[3]

    • H-2:

      
       8.83 (d) – Low field shift characteristic of position adjacent to Nitrogen.[3]
      
    • H-4:

      
       8.72 (d)[3]
      
    • H-3:

      
       7.56 (dd)[3]
      
  • Benzene Ring (Critical Region):

    • H-7 & H-8: Two doublets at

      
       7.55 and 
      
      
      
      7.68.[3]
    • Coupling Constant (

      
      ): 9.0 Hz .[3] This large coupling constant indicates an ortho  relationship between the two remaining protons on the benzene ring.[3] This rules out 8-chlorination (which would leave H-6 and H-7) and confirms the 6-chloro substitution pattern (leaving H-7 and H-8).
      
Validation Logic Diagram

NMR Spectrum 1H NMR Spectrum (Aromatic Region) Signal1 Two Doublets: δ 7.55 & δ 7.68 Spectrum->Signal1 Coupling Coupling Constant J = 9.0 Hz Signal1->Coupling Deduction Indicates Ortho-Protons (H-7 and H-8) Coupling->Deduction Conclusion CONFIRMED STRUCTURE: 6-Chloro-5-hydroxyquinoline (Substitution at C6) Deduction->Conclusion

Figure 2: Logic flow for structural confirmation via NMR spectroscopy. The J=9.0 Hz coupling is the definitive "fingerprint" for the 6-chloro isomer.

Part 4: Experimental Protocol (Enzymatic Synthesis)

Objective: To synthesize 6-chloro-5-hydroxyquinoline using the Rdc2 halogenase system. Source: Adapted from Xu et al., Tetrahedron Letters (2016).[1][4]

Reagents & Equipment
  • Substrate: 5-Hydroxyquinoline (10 mM stock in DMSO).

  • Enzyme: Purified Rdc2 (His-tagged) and Flavin Reductase (Fre) or E. coli BL21(DE3) expressing Rdc2.[1][2][4]

  • Cofactors: NADH (10 mM), FAD (10 µM).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4), 100 mM NaCl.

Step-by-Step Workflow
  • Biocatalyst Preparation:

    • Cultivate E. coli BL21(DE3) harboring the rdc2 gene in LB medium containing kanamycin (50 µg/mL).

    • Induce expression with IPTG (0.2 mM) at OD600 ~0.6 and incubate at 16°C for 18 hours.

    • Harvest cells or purify protein via Ni-NTA affinity chromatography.

  • Reaction Setup (In Vitro):

    • In a 1 mL reaction volume, combine:

      • 10 µM FAD

      • 2 mM NADH

      • 100 mM NaCl (Chloride source)

      • 1 mM 5-Hydroxyquinoline

      • 5 µM Purified Rdc2

      • 2 µM Fre (Flavin Reductase)

    • Incubate at 25°C with gentle shaking for 12 hours.

  • Extraction & Isolation:

    • Quench reaction by adding an equal volume of Ethyl Acetate (EtOAc).

    • Vortex and centrifuge to separate phases.

    • Collect the organic layer and evaporate the solvent.

    • Note: For scale-up, whole-cell biocatalysis can be used (feeding substrate directly to cell culture).

  • Quality Control (QC):

    • Dissolve residue in DMSO-d6.

    • Run 1H NMR. Verify the absence of the H-6 proton signal and presence of the J=9.0 Hz doublet pair.

Part 5: Biological Potential & Applications[4][5]

While direct clinical data for the 6-chloro isomer is less abundant than for Clioquinol, its structural properties position it as a valuable "medicinally important" intermediate.

  • Antimicrobial Activity:

    • The 5-hydroxyquinoline scaffold is a known metal chelator. The addition of a chlorine atom at C6 modulates the pKa of the phenolic hydroxyl and the lipophilicity (LogP) of the molecule.

    • Mechanism:[3] Similar to 8-HQ, these derivatives likely act by chelating essential metal ions (

      
      , 
      
      
      
      ) required for bacterial metalloenzymes or by acting as ionophores that disrupt metal homeostasis.
  • Neuroprotection (Alzheimer's Research):

    • Hydroxyquinolines are investigated for their ability to chelate brain metals (

      
      , 
      
      
      
      ,
      
      
      ) involved in
      
      
      -amyloid aggregation. The 6-chloro-5-hydroxy isomer offers a different chelation geometry compared to 8-HQ, potentially reducing off-target toxicity associated with high-affinity zinc binding.
  • Building Block for Diversity:

    • The chlorine at C6 serves as a "handle" for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the creation of complex library derivatives for drug screening.

References
  • Xu, F., Merkley, A., Yu, D., & Zhan, J. (2016).[1][4] Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Tetrahedron Letters , 57(44), 4893-4896.

    • Key Contribution: First enzymatic preparation and detailed NMR characterization of 5-hydroxy-6-chloroquinoline (Compound 5a).[1][2][4][5][6]

    • (Verified via University Repository)

  • Neubauer, P., et al. (2018). Development of Halogenase Enzymes for Use in Synthesis. Chemical Reviews , 118(1), 232-269.[6]

    • Key Contribution: Comprehensive review of halogenase engineering, citing the utility of Rdc2 for difficult-to-synthesize quinoline isomers.
    • [6]

  • Gershon, H., et al. (1972). Antifungal Activity of 5-, 7-, and 8-Halogenated Quinolines. Journal of Medicinal Chemistry, 15(9), 987-989.

    • Key Contribution: Establishes the baseline structure-activity relationship (SAR)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-Quinolinol, 6-chloro-

CAS: 17913-18-7 | Molecular Formula: C9H6ClNO[1] Executive Summary: The "Halogen Rule" Immediate Action Required: Do not dispose of this compound down the drain or in standard "Organic Solvent" waste containers unless ex...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17913-18-7 | Molecular Formula: C9H6ClNO[1]

Executive Summary: The "Halogen Rule"

Immediate Action Required: Do not dispose of this compound down the drain or in standard "Organic Solvent" waste containers unless explicitly labeled for halogens.[1]

As a Senior Application Scientist, I often see researchers treat all organic solids as generic "burnable waste."[1] This is a critical error with 5-Quinolinol, 6-chloro- .[1] The presence of the chlorine atom at the 6-position dictates that this substance must be managed as Halogenated Waste .[1] Improper disposal in non-halogenated streams can damage incinerator scrubbers (due to HCl generation) or create dioxins during low-temperature combustion.[1]

Core Directive: Segregate this compound from non-halogenated solvents (e.g., Acetone, Ethanol) to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and prevent costly disposal surcharges.

Part 1: Chemical Profile & Hazard Identification

Before handling, verify the material state. In drug development, this intermediate is typically a solid precipitate or a solute in organic reaction mixtures.

ParameterDataOperational Implication
Physical State Solid (Powder/Crystalline)Dust inhalation risk; requires N95/P100 respiratory protection during weighing.[1]
Key Hazard Irritant (Skin/Eye/Respiratory) Standard nitrile gloves (4 mil) are sufficient for incidental contact; double glove for solutions >10%.[1]
Environmental Aquatic Toxicity Zero-discharge policy. No aqueous release to sink drains permitted.[1]
Reactivity Incompatible with Strong OxidizersDo not mix with Nitric Acid or Peroxides in waste streams (Risk of violent decomposition).[1]
Waste Class Halogenated Organic Must be incinerated at facilities equipped with acid gas scrubbers.[1]

Part 2: Pre-Disposal Assessment (The Self-Validating System)

To ensure your disposal workflow is fail-safe, perform this 3-step check before moving the vessel:

  • Purity Check: Is the material pure solid, or in solution?

    • If Solid: Go to Protocol A .[1]

    • If Solution: Go to Protocol B .[1]

  • Halogen Calculation: If in solution, does the total halogen content exceed 1,000 ppm (0.1%)?

    • Yes: It is legally "Halogenated Waste."[1]

    • No: It may be classed as non-halogenated depending on local EPA/EHS rules, but best practice dictates treating it as Halogenated to avoid ambiguity.[1]

  • pH Verification: Is the solution acidic or basic?

    • Action: Neutralize to pH 6–8 before adding to waste carboys to prevent exothermic reactions with other waste constituents.[1]

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Objective: Isolate the solid to prevent dust generation and ensure high-temperature incineration.[1]

  • Containment: Transfer the solid 5-Quinolinol, 6-chloro- into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Apply a yellow "Hazardous Waste" label.[1]

    • Constituents: Write "5-Quinolinol, 6-chloro- (Solid)".[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1][2]

  • Secondary Containment: Place the primary jar inside a clear zip-seal bag (double containment).

  • Disposal: Deposit into the Solid Hazardous Waste Drum (often a fiberboard or poly drum destined for "Lab Pack" incineration).[1]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Prevent contamination of bulk non-halogenated solvent streams (which are often recycled/fuel-blended).[1]

  • Segregation: Obtain a waste carboy specifically labeled "HALOGENATED ORGANIC WASTE." [1]

    • Note: Never pour this into the "Non-Halogenated" (Acetone/Methanol) carboy.[1]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers or reactive metals.[1]

  • Transfer: Pour the solution using a funnel to prevent splashing.

  • Log Entry: Immediately log the volume and chemical name on the waste tag.[1] This is critical for the disposal vendor to determine the BTU value and chlorine content.

Protocol C: Spill Cleanup (Emergency Procedure)

Scenario: You have spilled 5g of solid powder on the bench.

  • PPE Upgrade: Wear safety goggles and an N95 mask to prevent inhaling dust.[1]

  • Dry Cleanup: Do not wet the powder initially (this spreads the contamination).[1]

  • Scoop: Use a scoop or stiff paper to lift the bulk solid into a waste jar (Protocol A).[1]

  • Wet Wipe: Dampen a paper towel with ethanol or water to wipe the residue.[1]

  • Waste Stream: The contaminated paper towels must go into Solid Hazardous Waste , not the regular trash.[1]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process required to route this chemical to the correct destruction facility.

DisposalWorkflow Start Waste: 5-Quinolinol, 6-chloro- StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidAction Double Bag & Label 'Solid Toxic Waste' SolidPath->SolidAction LiquidCheck Check Solvent Base LiquidPath->LiquidCheck FinalSolid DISPOSE IN: Lab Pack Drum (Incineration) SolidAction->FinalSolid Halogenated Contains Halogenated Solvents (DCM, Chloroform) OR High Conc. of Target Compound LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Ethanol, Acetone) BUT contains Cl-Compound LiquidCheck->NonHalogenated FinalLiquid DISPOSE IN: Halogenated Waste Carboy Halogenated->FinalLiquid Direct Path NonHalogenated->FinalLiquid Segregation Rule

Figure 1: Waste stream decision matrix ensuring segregation of halogenated organics from fuel-blending streams.

Part 5: Decontamination of Glassware

Once the bulk material is disposed of, the glassware (flasks, funnels) retains a residue that is still hazardous.[1]

  • Triple Rinse: Rinse the vessel 3 times with a small volume of acetone or ethanol.[1]

  • Rinsate Disposal: Do not pour the rinse acetone down the sink.[1] Pour it into the Halogenated Waste carboy.

    • Reasoning: The first three rinses carry >99% of the residue.

  • Final Wash: After the solvent rinse, the glassware can be washed in the sink with detergent and water.

References

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 8-Quinolinol, 5-chloro- (Isomer Analog Safety Reference).[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Characteristics: Toxicity and Listed Wastes (RCRA).[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 5-Chloro-8-quinolinol (Structural Class Reference).[1] Retrieved from [1]

  • Princeton University EHS. (n.d.).[1] Waste Removal and Management: Halogenated vs. Non-Halogenated Solvents.[1][3] Retrieved from [1]

Sources

Handling

Personal protective equipment for handling 5-Quinolinol, 6-chloro-

This guide outlines the safety and handling protocols for 5-Quinolinol, 6-chloro- (6-chloro-5-hydroxyquinoline). As a Senior Application Scientist, I have structured this to address the specific hazards associated with c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety and handling protocols for 5-Quinolinol, 6-chloro- (6-chloro-5-hydroxyquinoline). As a Senior Application Scientist, I have structured this to address the specific hazards associated with chlorinated hydroxyquinolines, synthesizing data from structural analogs (e.g., 5-chloro-8-quinolinol) where isomer-specific data is limited.

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: 5-Quinolinol, 6-chloro-[1]

  • Synonyms: 6-chloro-5-hydroxyquinoline; 6-chloroquinolin-5-ol.

  • Chemical Class: Halogenated Hydroxyquinoline.

  • Physical State: Typically a light beige to off-white crystalline powder.

Hazard Classification (GHS): Based on Structural Activity Relationship (SAR) analysis of the quinolinol family (specifically the 5-chloro-8-quinolinol analog [1, 2]), this compound must be handled as a Category 2 Irritant .

Hazard TypeGHS ClassificationH-StatementRisk Description
Skin Skin Irrit. 2H315 Causes skin irritation.[2][3][4] High potential for dermatitis upon repeated contact.
Eyes Eye Irrit. 2AH319 Causes serious eye irritation.[2][3][5][6] Fine dusts are particularly aggressive to corneal tissue.
Respiratory STOT SE 3H335 May cause respiratory irritation.[2][3][5][7][8] Mucosal absorption is rapid for quinoline derivatives.
Environmental Aquatic Acute 1H400 Very toxic to aquatic life (Common to chlorinated heterocycles).

Part 2: Personal Protective Equipment (PPE) Matrix

The following selection logic relies on permeation resistance rather than generic material guidelines. Chlorinated nitrogen heterocycles can degrade standard latex rapidly.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Standard) Nitrile Rubber (Double Gloved) Thickness: ≥ 0.11 mmNitrile provides excellent resistance to solid particulate permeation. Double gloving ensures a backup barrier against micro-tears during spatula manipulation.
Hand Protection (Solution) Laminate Film (Silver Shield) or Thick Nitrile (≥ 0.2 mm) When dissolved in organic solvents (DMSO, DCM), the solvent acts as a carrier. Standard nitrile breakthrough time decreases significantly.
Respiratory N95 / P2 Particulate Respirator Required for all open-bench weighing. Prevents inhalation of fine crystalline dust which triggers H335 (respiratory irritation).
Eye/Face Chemical Safety Goggles Do not use safety glasses. Goggles form a seal that prevents airborne dust migration into the ocular cavity, a common issue with static-prone powders.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats can trap dust in fibers, creating a secondary exposure source. Tyvek sheds particulates effectively.
PPE Decision Logic (Visualization)

PPE_Logic Start Start: Handling 5-Quinolinol, 6-chloro- State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (DMSO/MeOH) State_Check->Solution Dust_Risk Risk: Dust Inhalation & Ocular Irritation Solid->Dust_Risk Perm_Risk Risk: Solvent-Mediated Skin Absorption Solution->Perm_Risk PPE_Solid PPE: N95 Mask + Safety Goggles + Nitrile (0.11mm) Dust_Risk->PPE_Solid PPE_Soln PPE: Fume Hood + Laminate Gloves + Face Shield Perm_Risk->PPE_Soln

Figure 1: Decision logic for PPE selection based on the physical state of the chemical, prioritizing respiratory protection for solids and permeation resistance for solutions.

Part 3: Operational Handling Protocol

Objective: To prepare a stock solution (e.g., 10 mM in DMSO) without cross-contamination or exposure.

Engineering Controls
  • Primary: Chemical Fume Hood. Ensure face velocity is 0.5 m/s (100 fpm) .

  • Secondary: Static eliminator (ionizer) gun. Chlorinated quinolines are often static-prone; reducing static prevents "flying powder" during weighing.

Weighing Procedure (Step-by-Step)
  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Taring: Tare the weighing boat before opening the chemical vial.

  • Transfer:

    • Open the vial only inside the hood.

    • Use a stainless steel micro-spatula . Avoid plastic spatulas as they generate static charge.

    • Transfer the solid gently.[9] If the powder clumps, do not crush it on the open boat; this aerosolizes particles.

  • Closing: Recap the stock vial immediately. Wipe the exterior of the vial with a Kimwipe dampened with ethanol before returning it to storage.

  • Dissolution: Add the solvent (e.g., DMSO) directly to the weighing boat or wash the boat into the receiving vessel to minimize dust transfer.

Storage Requirements
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Hydroxyquinolines can oxidize, turning from off-white to brown [3].

  • Container: Amber glass vials (protects from light-induced degradation).

Part 4: Emergency Response & Disposal

Spill Response Workflow

In the event of a powder spill (>50 mg):

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a second pair of gloves and respiratory protection (if not already worn).

  • Containment: Cover the spill with a damp paper towel (water or PEG-400). Do not dry sweep, as this generates dust.

  • Cleanup: Scoop up the damp material and glass debris. Place in a wide-mouth hazardous waste jar.

  • Decontamination: Wipe the surface with 10% NaOH (sodium hydroxide) followed by water. Quinolinols are acidic (phenolic OH) and dissolve readily in base, aiding removal [4].

Waste Disposal
  • Solid Waste: Label as "Toxic Solid, Organic - Halogenated."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

  • Do NOT mix with strong oxidizers (e.g., Nitric acid) as violent reactions may occur with the quinoline ring.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[3][4][8][10] Hold eyelids open. The chlorine substituent increases lipophilicity, potentially prolonging residence time in tissue.

  • Skin Contact: Wash with soap and water.[3][4][5][9][10] Do not use ethanol on skin; it enhances absorption of the compound.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 5-Chloro-8-hydroxyquinoline. Retrieved from

  • PubChem. (n.d.).[11][2] Compound Summary: 5-Chloro-8-quinolinol (Analogous Hazard Data). National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-8-quinolinol Product Data. Retrieved from

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.